(2-(Benzyloxy)-5-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-methoxy-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGRZUCAKJOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic protocol for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This document details the synthetic pathway, experimental procedures, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step sequence starting from commercially available 4-methoxyphenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group. The subsequent and key step utilizes a directed ortho-metalation (DoM) strategy, where the methoxy group directs the regioselective lithiation at the ortho position, followed by quenching with a borate ester to install the boronic acid functionality.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-methoxybenzene
This procedure outlines the protection of the hydroxyl group of 4-methoxyphenol using benzyl bromide.
Methodology:
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(benzyloxy)-4-methoxybenzene.
Step 2: Synthesis of this compound
This key step employs directed ortho-metalation to regioselectively introduce the boronic acid group.
Methodology:
-
Dissolve 1-(benzyloxy)-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of this compound. The values are representative and may vary based on the specific reaction scale and conditions.
Table 1: Reagent Quantities and Reaction Parameters for the Synthesis of 1-(Benzyloxy)-4-methoxybenzene
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |
| 4-Methoxyphenol | 1.0 | 124.14 | 10.0 | 1.24 g |
| Benzyl bromide | 1.1 | 171.04 | 11.0 | 1.34 mL |
| Potassium carbonate | 2.0 | 138.21 | 20.0 | 2.76 g |
| DMF | - | 73.09 | - | 20 mL |
| Reaction Time | - | - | - | 12-24 h |
| Temperature | - | - | - | 60-80 °C |
| Typical Yield | - | - | - | 85-95% |
Table 2: Reagent Quantities and Reaction Parameters for the Synthesis of this compound
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |
| 1-(Benzyloxy)-4-methoxybenzene | 1.0 | 214.26 | 5.0 | 1.07 g |
| TMEDA | 1.2 | 116.24 | 6.0 | 0.89 mL |
| n-Butyllithium (2.5 M in hexanes) | 1.2 | 64.06 | 6.0 | 2.4 mL |
| Triisopropyl borate | 1.5 | 188.08 | 7.5 | 1.73 mL |
| Anhydrous THF | - | 72.11 | - | 25 mL |
| Reaction Time | - | - | - | 12-16 h |
| Temperature | - | - | - | -78 °C to rt |
| Typical Yield | - | - | - | 60-75% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the directed ortho-metalation and borylation step.
Caption: Experimental workflow for the synthesis of the target boronic acid.
In-Depth Technical Guide to the Physicochemical Properties of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a synthetically versatile organic compound that holds significant potential in the fields of medicinal chemistry and materials science. As a member of the boronic acid class, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The unique substitution pattern of a benzyloxy group at the ortho position and a methoxy group at the para position to the boronic acid moiety imparts specific electronic and steric properties, influencing its reactivity and potential applications in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified data for certain properties remains limited. In such cases, predicted values from computational models are provided.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 1236768-61-8 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General property of similar boronic acids. |
| Melting Point | Data not available | A similar compound, 2-(benzyloxy)phenylboronic acid, has a melting point of 105-110 °C. |
| Boiling Point | 474.7 ± 55.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 8.14 ± 0.53 (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMF). Insoluble in water. | General property of similar boronic acids. |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| ~7.25 | d | 1H | Ar-H |
| ~6.90 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~5.10 | s | 2H | -OCH₂Ph |
| ~3.80 | s | 3H | -OCH₃ |
| ~5.0 - 6.0 | br s | 2H | -B(OH)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C-O |
| ~155 | Ar-C-O |
| ~137 | Ar-C (benzyl) |
| ~129 | Ar-CH (benzyl) |
| ~128 | Ar-CH (benzyl) |
| ~127 | Ar-CH (benzyl) |
| ~120 | Ar-CH |
| ~118 | Ar-C-B |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~70 | -OCH₂Ph |
| ~56 | -OCH₃ |
Table 4: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3600 - 3200 (broad) | O-H stretch (boronic acid) |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
General Synthesis Workflow for Arylboronic Acids
References
An In-depth Technical Guide to the Structure Elucidation of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid, with the molecular formula C₁₄H₁₅BO₄, is a member of the versatile class of organic compounds known as arylboronic acids.[1] These compounds are crucial building blocks in modern organic synthesis, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The structural and electronic properties of the substituents on the phenyl ring significantly influence the reactivity of the boronic acid and the properties of the resulting products. The presence of the benzyloxy and methoxy groups in the target molecule makes it an attractive reagent for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Accurate structure elucidation is paramount to confirm the identity and purity of newly synthesized compounds. This guide details the standard analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 1236768-61-8 |
| Molecular Formula | C₁₄H₁₅BO₄[1] |
| Molecular Weight | 258.08 g/mol [1] |
| Predicted Boiling Point | 474.7 ± 55.0 °C |
| Predicted Density | 1.21 ± 0.1 g/cm³ |
| Predicted pKa | 8.14 ± 0.53 |
Synthesis and Characterization Workflow
The synthesis of arylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. The general workflow for the synthesis and subsequent structure elucidation is depicted in the following diagram.
Caption: General workflow for the synthesis and structural analysis of an arylboronic acid.
Experimental Protocols
Detailed experimental protocols for the primary analytical techniques used in the structure elucidation of arylboronic acids are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the arylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (trimeric anhydrides) in non-polar aprotic solvents, which can complicate the spectra.
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¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-1000). Key instrument parameters include the capillary voltage, cone voltage, and desolvation temperature, which should be optimized for the compound.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is crucial.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Data Presentation and Interpretation
Disclaimer: As experimental data for this compound is not publicly available, the following data for the structurally related compound 2-methoxyphenylboronic acid (CAS: 5720-06-9) is presented for illustrative purposes. The interpretation should be considered in this context.
NMR Spectroscopic Data (Representative)
Table 2: ¹H NMR Data for 2-Methoxyphenylboronic acid (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~5.5 | br s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | OCH₃ |
Table 3: ¹³C NMR Data for 2-Methoxyphenylboronic acid (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C-O |
| ~135 | Ar-CH |
| ~131 | Ar-CH |
| ~121 | Ar-CH |
| ~115 | C-B (broad) |
| ~110 | Ar-CH |
| ~55 | OCH₃ |
Interpretation: The ¹H NMR spectrum of 2-methoxyphenylboronic acid shows distinct signals for the aromatic protons, the methoxy group, and the boronic acid protons. The broad singlet for the B(OH)₂ protons is characteristic and can exchange with D₂O. The ¹³C NMR spectrum shows the expected number of signals for the aromatic carbons and the methoxy carbon. The signal for the carbon attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus. For this compound, one would additionally expect to see signals corresponding to the benzyloxy group (a singlet for the benzylic CH₂ and signals for the phenyl ring protons).
Mass Spectrometry Data (Representative)
Table 4: Mass Spectrometry Data for 2-Methoxyphenylboronic acid
| Ionization Mode | Observed m/z | Assignment |
| ESI (+) | 153.07 | [M+H]⁺ |
| ESI (-) | 151.05 | [M-H]⁻ |
Interpretation: The mass spectrum would confirm the molecular weight of the compound. For this compound (MW = 258.08), one would expect to observe an [M+H]⁺ ion at m/z 259.1 and an [M-H]⁻ ion at m/z 257.1.
FT-IR Spectroscopic Data (Representative)
Table 5: Key FT-IR Absorption Bands for 2-Methoxyphenylboronic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (B-OH) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, OCH₃) |
| ~1600, 1480 | Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Interpretation: The FT-IR spectrum is characterized by a very broad and strong O-H stretching band for the boronic acid functional group. The presence of the aromatic ring and the ether linkage are confirmed by their characteristic absorption bands. For this compound, the spectrum would be expected to show similar characteristic bands.
Logical Relationships in Structure Elucidation
The process of structure elucidation follows a logical progression where each analytical technique provides complementary information.
Caption: Interrelation of analytical techniques in structure confirmation.
Conclusion
The structure elucidation of this compound relies on a suite of standard analytical techniques. While specific experimental data for this compound is not widely available, this guide provides the necessary theoretical framework and experimental protocols for its characterization. By applying NMR and FT-IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity, purity, and structure of this and other related arylboronic acids, which are valuable reagents in the advancement of chemical synthesis, drug discovery, and materials science. For definitive stereochemical and conformational analysis, single-crystal X-ray crystallography remains the gold standard.
References
An In-depth Technical Guide on the Stability and Storage of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Ensuring its stability is critical for reproducible experimental outcomes and maintaining the integrity of resulting products. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.
-
Protodeboronation : This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This process leads to the formation of 1-(benzyloxy)-4-methoxybenzene as a byproduct, rendering the boronic acid inactive for its intended cross-coupling reactions. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2] Studies on other arylboronic acids have shown that decomposition can be more rapid under acidic or basic conditions compared to a neutral pH.[2]
-
Oxidation : The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-(benzyloxy)-5-methoxyphenol) and boric acid. This degradation is often mediated by exposure to atmospheric oxygen and can be accelerated by the presence of oxidizing agents.[3]
Recommended Storage and Handling
To mitigate degradation and ensure the long-term viability of this compound, specific storage and handling procedures are essential. The following recommendations are based on information from suppliers and general knowledge of boronic acid chemistry.
Data Presentation: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C.[4] For long-term storage, -20°C may also be considered.[5] | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Minimizes contact with oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Container | Keep in a tightly sealed container. | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Protect from light.[6] | Although not always specified, protection from light is a general good practice for complex organic molecules. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[7] | These can accelerate the degradation of the boronic acid. |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound is crucial for quality control and for establishing appropriate re-test dates. The following are generalized protocols for common analytical techniques used for this purpose.
1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification of its purity over time.
-
Objective : To quantify the amount of this compound and its degradation products under various stress conditions (e.g., elevated temperature, different pH levels, exposure to light).
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase : A gradient of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid may be necessary to achieve good peak shape.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm).
-
Procedure :
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Subject aliquots of the solution to different stress conditions as per ICH guidelines (e.g., thermal stress at 40°C/75% RH, photostability).
-
At specified time intervals, inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
2. Oxidative Stability Assessment
This protocol provides a way to assess the susceptibility of the boronic acid to oxidation.
-
Objective : To determine the stability of this compound in the presence of an oxidizing agent.
-
Procedure :
-
Prepare a solution of the boronic acid in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer).[8]
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide.[3][8]
-
Monitor the reaction over time using an appropriate analytical technique, such as HPLC or NMR spectroscopy, to observe the disappearance of the starting material and the formation of the corresponding phenol.
-
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Potential degradation pathways for the target compound.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Benzyloxy)-5-methoxyphenylboronicacid | 1236768-61-8 [amp.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. raineslab.com [raineslab.com]
An In-depth Technical Guide on the Spectroscopic Data of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Immediate Release
This technical guide offers a detailed overview of the spectroscopic data for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a significant building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Please be advised: Public spectral databases do not readily contain experimental spectroscopic data for this compound. The data presented in this guide are predicted values derived from computational models and analysis of analogous compounds. These predictions offer valuable insights into the molecule's structure and spectroscopic behavior.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 1H | Ar-H |
| ~7.3-7.5 | m | 5H | Ar-H (benzyl) |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~5.2 | s | 2H | -OCH₂Ph |
| ~3.8 | s | 3H | -OCH₃ |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ |
Solvent: CDCl₃. Prediction tool: ChemDraw and comparison with analogous structures.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C-O |
| ~152 | Ar-C-O |
| ~137 | Ar-C (benzyl, ipso) |
| ~129 | Ar-CH (benzyl) |
| ~128 | Ar-CH (benzyl) |
| ~127 | Ar-CH (benzyl) |
| ~122 | Ar-C-B |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~114 | Ar-CH |
| ~71 | -OCH₂Ph |
| ~56 | -OCH₃ |
Solvent: CDCl₃. Prediction tool: ChemDraw and comparison with analogous structures.
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (Boronic Acid) |
| 3030-3090 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |
| ~1380 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1030 | Strong | C-O stretch (alkyl ether) |
Prediction based on typical functional group absorption regions.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 258.1 | 100 | [M]⁺ |
| 240.1 | Moderate | [M-H₂O]⁺ |
| 167.1 | Moderate | [M-CH₂Ph]⁺ |
| 91.1 | High | [C₇H₇]⁺ (benzyl fragment) |
Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Arylboronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, which can result in complex or broadened NMR spectra. Careful sample preparation is therefore essential for acquiring high-quality NMR data.[1]
-
Sample Preparation :
-
Solvent Selection : Deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) are commonly used. The choice of solvent can influence the equilibrium between the boronic acid and its boroxine.[1]
-
Concentration : A relatively low concentration, for example, 5-10 mg in 0.5-0.7 mL of solvent, is recommended to minimize intermolecular interactions.[1]
-
Procedure : Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. Add about 0.6 mL of the chosen deuterated solvent. Cap the tube and use a vortex or sonicator to ensure the sample is fully dissolved.[1]
-
-
Data Acquisition :
-
Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
¹H NMR : A standard pulse program is used with a spectral width of around 16 ppm. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[2]
-
¹³C NMR : A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) and a significantly greater number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope.[2]
-
-
Data Processing :
-
The raw data, known as the Free Induction Decay (FID), is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small quantity of the solid this compound directly onto the ATR crystal.[2]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Solid Film) :
-
Data Acquisition :
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The major absorption peaks are then identified and labeled.[2]
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Dissolve the boronic acid in a suitable solvent system, often a mixture of acetonitrile and water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization. A typical concentration is 1-10 µg/mL.[4]
-
-
Data Acquisition :
-
Data Analysis :
-
The detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).[2]
-
The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for determining the exact mass and elemental composition.[2]
-
Visualization
Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
References
An In-Depth Technical Guide to (2-(Benzyloxy)-5-methoxyphenyl)boronic acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a key building block for researchers, scientists, and professionals involved in drug development and organic synthesis. This document outlines its chemical properties, commercial availability, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
This compound is a substituted aryl boronic acid. These compounds are instrumental in organic chemistry for the formation of carbon-carbon bonds. The presence of the benzyloxy and methoxy groups on the phenyl ring provides specific steric and electronic properties that can be leveraged in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 1236768-61-8 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1][2][3] |
| Molecular Weight | 258.08 g/mol | [1][2] |
| Boiling Point | 474.7±55.0 °C (Predicted) | [2] |
| Density | 1.21±0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.14±0.53 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Commercial Availability and Suppliers
This compound is available from several chemical suppliers. The purity and available quantities can vary, and it is advisable to request a certificate of analysis for specific batch data.
| Supplier | Catalog Number | Purity | Notes |
| VSNCHEM | VB10023 | Not specified | Bulk quantities may be available upon request.[1] |
| ChemicalBook | CB21470930 | Not specified | Lists multiple downstream suppliers.[2] |
| AK Scientific, Inc. | 2941AD | Not specified | Available in gram quantities.[2] |
| American Custom Chemicals Corporation | BOR0002433 | 95.00% | Available in milligram quantities.[2] |
| BLDpharm | Not specified | Not specified | Inquire for details. |
| Alchem Pharmtech | Not specified | 95% | [4] |
Safety and Handling
Substituted boronic acids are generally classified as irritants.[2] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the respective supplier.
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for constructing biaryl or vinyl-aryl linkages, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid. The specific conditions, including the choice of catalyst, base, and solvent, may need to be optimized for a particular substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for a Suzuki-Miyaura coupling and a logical workflow for the application of this chemical in a research and development setting.
References
An In-depth Technical Guide to Electron-Rich Arylboronic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: Electron-rich arylboronic acids are a pivotal class of reagents in modern organic synthesis, renowned for their enhanced reactivity and utility in constructing complex molecular architectures. Characterized by the presence of electron-donating groups on the aromatic ring, these organoboron compounds exhibit unique properties that make them indispensable tools in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their application is particularly prominent in the pharmaceutical industry, where the efficient formation of carbon-carbon bonds is paramount for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of electron-rich arylboronic acids for professionals in research and drug development.
Core Concepts and Properties
Electron-rich arylboronic acids are defined by the presence of substituents on the aromatic ring that increase electron density through inductive or resonance effects. Common electron-donating groups include alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups. This increased electron density on the aryl ring has a profound impact on the reactivity of the boronic acid, primarily by facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the substituents enhances the nucleophilicity of the aryl group, thereby accelerating its transfer from the boron atom to the palladium center.
However, a notable challenge associated with some electron-rich arylboronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct. The rate of protodeboronation is influenced by factors such as the position and nature of the electron-donating group, pH, temperature, and the solvent system employed. Careful control of reaction conditions is therefore crucial to minimize this undesired pathway and maximize the yield of the desired cross-coupled product.
Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling Reactions
The electronic nature of the substituents on the arylboronic acid significantly influences the yield of Suzuki-Miyaura cross-coupling reactions. The following tables summarize comparative quantitative data for reactions involving electron-rich and electron-poor arylboronic acids.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
| Arylboronic Acid | Substituent Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 4-(Dimethylamino)phenylboronic acid | Electron-Donating | 4-Chloroanisole | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
| Phenylboronic acid | Neutral | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75 |
Table 2: Physicochemical Properties of Selected Electron-Rich Arylboronic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-208 | 9.76 |
| 2,4,6-Trimethoxyphenylboronic acid | C₉H₁₃BO₅ | 212.01 | 115-120 | - |
| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.98 | 162-165 | - |
| 3,5-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | 181.98 | 204-206 | - |
| 4-(Dimethylamino)phenylboronic acid | C₈H₁₂BNO₂ | 165.00 | 245-250 (dec.) | - |
Table 3: Spectroscopic Data for 4-Methoxyphenylboronic Acid
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (s, 2H), 7.69 (d, J=8.6 Hz, 2H), 6.87 (d, J=8.6 Hz, 2H), 3.75 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.8, 136.2, 127.3, 113.2, 55.1 |
| IR (KBr, cm⁻¹) | 3350-3150 (br, O-H), 1605, 1515, 1390, 1245, 1175, 1030, 830 |
| MS (ESI+) | m/z 153.1 [M+H]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis and application of electron-rich arylboronic acids.
Synthesis of 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (Argon or Nitrogen).
-
A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Trimethyl borate is added dropwise at a rate that maintains the internal temperature below -60 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to afford 4-methoxyphenylboronic acid as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Electron-rich arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the electron-rich arylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent mixture is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle with Electron-Donating Group Effect
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the accelerated transmetalation step with electron-rich arylboronic acids.
Workflow for Fragment-Based Drug Discovery using an Electron-Rich Arylboronic Acid Library
Caption: A typical workflow for fragment-based drug discovery (FBDD) employing a library of electron-rich arylboronic acids.
Logical Relationship in High-Throughput Screening for Suzuki-Miyaura Reaction Optimization
Caption: Logical flow for optimizing Suzuki-Miyaura reactions using high-throughput screening (HTS) with electron-rich arylboronic acids.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of substituted phenylboronic acids, such as (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, allows for the introduction of specific structural motifs that can impart desired physicochemical and biological properties to the target molecules.
This compound is a valuable building block for the synthesis of biaryl and heteroaryl compounds. The presence of the benzyloxy and methoxy groups, both of which are electron-donating, enhances the nucleophilicity of the arylboronic acid, often leading to high reactivity and good yields in cross-coupling reactions. The resulting 2-(benzyloxy)-5-methoxyphenyl moiety is a key structural feature in a variety of biologically active molecules.
Applications in Drug Discovery and Development
Biaryl scaffolds are prevalent in a wide range of therapeutic agents, exhibiting diverse pharmacological activities. The incorporation of the 2-(benzyloxy)-5-methoxyphenyl group can influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic profile.
Potential Therapeutic Targets:
-
Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure that is crucial for their activity. The 2-(benzyloxy)-5-methoxyphenyl moiety can be incorporated to optimize interactions within the ATP-binding pocket of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
-
NF-κB Signaling Pathway Inhibitors: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival.[1] Dysregulation of this pathway is associated with various diseases, including cancer and chronic inflammatory conditions. Biphenyl derivatives synthesized using substituted phenylboronic acids have the potential to inhibit this pathway.[1]
-
Antimicrobial and Antioxidant Agents: Substituted biphenyl compounds have been reported to exhibit antimicrobial and antioxidant properties. The specific substitution pattern of the 2-(benzyloxy)-5-methoxyphenyl group may contribute to these activities.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on literature precedents for structurally similar boronic acids and represents expected outcomes under optimized conditions.[1][2]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-90 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~90-95 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-85 |
| 4 | 4-Chlorotoluene | Pd₂ (dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).[1]
-
Add the base (e.g., potassium carbonate, 2.0 equivalents).[1]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.[1]
-
Under the inert atmosphere, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 equivalents).[1]
-
Add the degassed solvent system (e.g., a mixture of anhydrous toluene, ethanol, and deionized water) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.[1]
Mandatory Visualizations
Caption: Simplified NF-κB signaling pathway targeted by potential inhibitors.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science, due to the introduction of the benzyloxy and methoxy-substituted phenyl motif.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.
The electron-donating benzyloxy and methoxy groups on this compound can influence its reactivity in the Suzuki-Miyaura coupling, potentially leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient phenylboronic acids.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids, including those structurally similar to this compound, with various aryl halides. These conditions can serve as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | ~85[1] |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 4-Bromoanisole | ~90[1] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | Aryl Halide | Not Specified[2] |
| 4 | Pd(OAc)₂ (2) | Triphenylphosphine (8) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | 2-Bromobenzoic acid | Not Specified[3] |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 140 (Microwave) | 0.33 | Isoxazole Bromide | Not Specified[4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ and a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.[5] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with additional ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.[1]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes: Suzuki Reaction Protocol for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2-(Benzyloxy)-5-methoxyphenyl)boronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science. The protocol is based on established methodologies and includes specific examples to guide researchers in achieving successful cross-coupling outcomes.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a particularly useful reagent for introducing a substituted phenyl moiety. The benzyloxy and methoxy groups can influence the electronic properties of the resulting biaryl compound and offer sites for further functionalization.
Data Presentation
The following tables summarize typical reaction parameters and a specific, documented example for the Suzuki coupling of this compound.
Table 1: General Reaction Parameters for Suzuki Coupling
| Parameter | Description | Typical Range/Examples |
| Aryl Halide | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | Aryl bromides, aryl chlorides, heteroaryl halides |
| Palladium Catalyst | The catalyst for the cross-coupling reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | The molar percentage of the palladium catalyst. | 1-5 mol% |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | A solvent or solvent mixture to dissolve reactants. | Toluene/Water, Dioxane/Water, DMF |
| Temperature | The reaction temperature. | 80-120 °C |
| Reaction Time | The duration of the reaction. | 2-24 hours |
Table 2: Specific Example of Suzuki Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/Water | 100 | 16 | 76 | WO2011027202A1 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction based on the example cited above.
Materials:
-
This compound
-
Aryl halide (e.g., 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Then, add the degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 16 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a versatile organic building block with significant potential in medicinal chemistry. Its structure, featuring a benzyloxy and a methoxy group on a phenylboronic acid scaffold, makes it a valuable reagent for introducing this specific substituted phenyl moiety into target molecules. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development for the formation of C-C bonds.
The presence of the benzyloxy group offers a strategic advantage, as it can be selectively removed under various conditions (e.g., hydrogenolysis) to reveal a hydroxyl group. This functionality can then be used for further molecular modifications or to act as a hydrogen bond donor, potentially enhancing the binding affinity of the final compound to its biological target. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the molecule.
These application notes provide an overview of the utility of this compound in the synthesis of biologically active compounds, with a focus on its application as a key intermediate for potential kinase inhibitors and modulators of inflammatory pathways.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common scaffolds in many therapeutic agents.
Potential Therapeutic Targets:
-
Kinase Inhibition: The 2-(benzyloxy)-5-methoxyphenyl moiety can be incorporated into scaffolds designed to target various kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. For instance, this building block can be used to synthesize analogs of known Aurora kinase inhibitors.[1]
-
Modulation of Inflammatory Pathways: The resulting biaryl structures may exhibit anti-inflammatory properties by targeting key components of inflammatory signaling cascades, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2] Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer.
Data Presentation
The following tables summarize typical reaction conditions and hypothetical biological activity data for compounds synthesized using this compound. This data is illustrative and based on established principles for similar compounds.
Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~88 |
| 2 | 2-Chloropyrimidine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 10 | ~82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~91 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~79 |
Table 2: Illustrative Biological Activity of a Representative Compound
| Compound ID | Target Kinase | IC₅₀ (nM) | Anti-inflammatory Assay (NF-κB) | IC₅₀ (µM) |
| BZMP-001 | Aurora A | 85 | LPS-induced NO production | 12.5 |
| BZMP-001 | Aurora B | 150 | TNF-α secretion | 18.2 |
Disclaimer: The data presented in these tables is illustrative and intended to represent potential outcomes based on the reactivity of similar boronic acids and the biological activity of related compounds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Co-solvent (e.g., Ethanol, 2 mL and Deionized Water, 2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl halide.
-
Addition of Base: Add the base (e.g., potassium carbonate).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst. Then, add the anhydrous solvent and co-solvents via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Experimental Workflow
NF-κB Signaling Pathway
Aurora Kinase Signaling Pathway
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (2-(Benzyloxy)-5-methoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in published literature, the following protocols and data for the closely related analogue, 2-Ethoxy-5-methoxyphenyl)boronic acid, serve as a reliable reference due to the similar electronic and steric properties of the benzyloxy and ethoxy groups.
Overview of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[2]
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of (2-Alkoxy-5-methoxyphenyl)boronic acids with various aryl halides. These data are compiled from literature precedents for similar Suzuki coupling reactions and represent expected outcomes under optimized conditions.[2][3]
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with (2-Ethoxy-5-methoxyphenyl)boronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoaniline | 4'-Amino-2-ethoxy-5-methoxybiphenyl | 85 |
| 2 | 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxy-4'-nitrobiphenyl | ~85 |
Data is for the analogous 2-Ethoxy-5-methoxyphenyl)boronic acid and serves as a strong predictive model for this compound.[2][3]
Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent System | Toluene/Water, Dioxane/Water, DMF |
| Temperature | 60-100 °C |
| Reaction Time | 5-24 hours |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of substituted phenylboronic acids with aryl bromides.[2][3]
Materials:
-
This compound (or 2-Ethoxy-5-methoxyphenylboronic acid) (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 mmol)
-
Toluene (or Dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.[4]
Materials:
-
This compound (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vessel, combine this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and JohnPhos.
-
Add DMF as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes in the synthesis of biaryl compounds.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[2]
Applications in Drug Development and Agrochemicals
Biaryl structures synthesized using this compound and its analogues are valuable in the development of new therapeutic agents and agrochemicals. The substituted phenyl moiety can be incorporated into larger molecular frameworks to modulate biological activity and physicochemical properties.[5][6] For instance, biaryl compounds are found in a variety of pharmaceuticals, including anti-inflammatory drugs, and are being investigated for their potential as anticancer agents.[3] In the agrochemical industry, these scaffolds can be found in fungicides, herbicides, and insecticides.[6] The protocols described herein provide a foundational framework for the synthesis of novel biaryl compounds for screening in drug discovery and agrochemical development programs.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, and offer a framework for the use of this versatile reagent in drug discovery and development.
Introduction
This compound is an organoboron compound that serves as a valuable reagent in organic synthesis. Its substituted phenyl ring, featuring a benzyloxy and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. These ether functionalities can significantly influence the physicochemical properties of a compound, including its solubility, lipophilicity, and metabolic stability. Crucially, they can also play a pivotal role in its interaction with biological targets such as protein kinases. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules designed to inhibit key signaling proteins.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds like this compound.[1][2] This reaction is widely employed in the pharmaceutical industry for its robustness and tolerance of various functional groups, making it ideal for the synthesis of complex kinase inhibitors.[1]
Application in the Synthesis of Kinase Inhibitors
While specific data for kinase inhibitors derived directly from this compound is limited in publicly available literature, the closely related analog, 2-ethoxy-5-methoxyphenylboronic acid, has been successfully utilized in the synthesis of potent Aurora kinase inhibitors.[3] Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[3] Their overexpression is implicated in the development and progression of various cancers, making them promising therapeutic targets.[3] The incorporation of the 2-alkoxy-5-methoxyphenyl moiety into various scaffolds has been shown to contribute to potent and selective inhibition of several protein kinases.
Furthermore, the introduction of a 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold has yielded potent inhibitors of protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[4] This highlights the potential of the benzyloxy-methoxyphenyl motif in designing selective kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The 2-(benzyloxy)-5-methoxyphenyl moiety offers several features that can be exploited in structure-activity relationship studies:
-
Hydrogen Bonding: The ether oxygen atoms can act as hydrogen bond acceptors, potentially interacting with key residues in the ATP-binding pocket of kinases.
-
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic substituent that can occupy hydrophobic pockets within the kinase domain, enhancing binding affinity.
-
Conformational Restriction: The bulky benzyloxy group can influence the overall conformation of the inhibitor, potentially locking it into a bioactive conformation.
-
Modulation of Physicochemical Properties: The combination of the benzyloxy and methoxy groups can be fine-tuned to optimize solubility, permeability, and metabolic stability of the final inhibitor.
Data Presentation
The following tables summarize the inhibitory activity of representative compounds synthesized using structurally similar boronic acids against a panel of kinases. This data provides an indication of the potential efficacy of inhibitors derived from this compound.
Table 1: Inhibitory Activity of a Representative Aurora Kinase Inhibitor Synthesized using 2-Ethoxy-5-methoxyphenylboronic acid [3]
| Compound | Target Kinase | IC50 (nM) |
| (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol (Analog) | Aurora A | 15 |
| Aurora B | 25 |
Data is representative of compounds synthesized via Suzuki-Miyaura coupling with a structurally related boronic acid.[3]
Table 2: Inhibitory and Antiproliferative Activities of Protein Kinase CK2 Inhibitors with a 2-Methoxy-benzyloxy Moiety [4]
| Compound | Target Kinase | IC50 (µM) | Cell Line | CC50 (µM) |
| 4-(Thiazol-5-yl)benzoic acid derivative with 2-methoxy-benzyloxy at the 3-position | CK2α | 0.016 | A549 | 3.3 |
| CK2α' | 0.014 |
CC50 is the concentration of compound that inhibits cell growth by 50%.[4]
Experimental Protocols
The following protocols describe the general methodologies for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., bromo- or iodo-heterocycle)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL).
-
The reaction mixture is heated to 80-120 °C and stirred vigorously for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired kinase inhibitor precursor.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified role of Aurora kinases in mitosis and the point of inhibition.
References
Application Notes and Protocols: (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a versatile synthetic intermediate with significant potential in the discovery and development of novel agrochemicals. Its substituted phenyl scaffold can be incorporated into larger molecular frameworks to modulate the biological activity, selectivity, and physicochemical properties of potential fungicides, herbicides, and insecticides. The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl-aryl structures which are prevalent in many modern crop protection agents.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of a potential fungicidal agent, based on the strobilurin class of fungicides. Included are a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction and a discussion of the potential mode of action.
Key Application: Synthesis of a Strobilurin Analogue Fungicide
Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. Their molecular structure often contains a toxophore (typically a β-methoxyacrylate group) linked to a substituted aromatic or heteroaromatic ring system. This compound can be utilized to synthesize analogues of these fungicides, where the 2-(benzyloxy)-5-methoxyphenyl moiety can enhance fungicidal activity or modify the spectrum of controlled pathogens.
Hypothetical Synthesis of a Biaryl Strobilurin Analogue
A hypothetical strobilurin analogue can be synthesized by coupling this compound with a suitable heterocyclic halide containing the strobilurin toxophore. This approach allows for the creation of novel chemical entities for biological screening.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, based on literature precedents for similar reactions.
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 |
| 2 | 3-Bromothiophene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | ~85-95 |
| 3 | 5-Bromo-1,3-thiazole | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | ~75-85 |
Experimental Protocols
Synthesis of a Hypothetical 2-(2-(Benzyloxy)-5-methoxyphenyl)pyridine Strobilurin Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl precursor for a strobilurin analogue fungicide.
Materials:
-
This compound
-
2-Bromo-3-methoxypyridine (or other suitable heteroaryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-bromo-3-methoxypyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Potential Mode of Action: Inhibition of Fungal Respiration
Strobilurin fungicides are known to inhibit the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This inhibition blocks the electron transfer, leading to a disruption of ATP synthesis and ultimately causing fungal cell death. The synthesized biaryl strobilurin analogue is hypothesized to share this mode of action.
Caption: Proposed mechanism of action for the strobilurin analogue.
Application Notes and Protocols for Carbon-Carbon Bond Formation with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing carbon-carbon (C-C) bond formation reactions using substituted phenylboronic acids, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This powerful transformation is a cornerstone in modern organic synthesis, enabling the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][3]
The electronic and steric properties of substituents on the phenylboronic acid can significantly influence reaction efficiency.[4][5] For instance, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, while bulky ortho-substituents can impede the crucial transmetalation step in the catalytic cycle.[4][6] Therefore, careful optimization of reaction parameters—including the choice of catalyst, ligand, base, and solvent—is paramount for successful coupling.[4][5]
This document offers detailed experimental protocols for the Suzuki-Miyaura coupling of various substituted phenylboronic acids, including those with electron-donating, electron-withdrawing, and sterically demanding groups. Additionally, quantitative data from selected publications are summarized in tables to facilitate comparison and guide reaction optimization.
I. The Suzuki-Miyaura Coupling Reaction: A General Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[7][8] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[7][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, forming a new Pd(II) species.[4][7] The base is crucial for the activation of the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[7][8]
The choice of ligand is critical, as bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle.[4][9]
II. Experimental Protocols
The following protocols are adapted from established literature procedures and provide a starting point for the Suzuki-Miyaura coupling of substituted phenylboronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Phenylboronic Acids with Aryl Bromides
This protocol is a general method applicable to a range of substituted phenylboronic acids and aryl bromides.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (9:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl bromide, substituted phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the toluene/water solvent mixture.
-
Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Protocol for the Coupling of ortho-Nitrophenylboronic Acid
The presence of an ortho-nitro group presents both steric and electronic challenges.[4] This protocol utilizes a specialized ligand and catalyst system to overcome these difficulties.[4]
Materials:
-
Aryl halide (e.g., 5-bromoindole, 1.0 equiv)
-
o-Nitrophenylboronic acid (1.5 equiv)
-
Pd/SPhos catalyst (a pre-formed catalyst or generated in situ from a Pd source and SPhos ligand) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile/Water (4:1 v/v)
Procedure:
-
In a reaction vessel, combine the aryl halide, o-nitrophenylboronic acid, Pd/SPhos catalyst, and potassium carbonate.
-
Add the acetonitrile/water solvent mixture.
-
Stir the reaction mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure cross-coupling product.[4]
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[10]
Materials:
-
Aryl halide (Cl, Br, or I) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (low loading, e.g., 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., water or an aqueous mixture)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, phenylboronic acid, palladium catalyst, and potassium carbonate.
-
Add the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) under microwave irradiation for a short duration (e.g., 5-15 minutes).[10]
-
After the reaction is complete, cool the vial and work up the reaction as described in the general protocols.
III. Data Presentation: Quantitative Summary of Reaction Conditions and Yields
The following tables summarize the results from various studies on the Suzuki-Miyaura coupling of substituted phenylboronic acids, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid [1][2]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Cu(II) Salen@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | 2 | 95 |
| 2 | Bromobenzene | Cu(II) Salen@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | 3 | 92 |
| 3 | Chlorobenzene | Cu(II) Salen@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | 5 | 88 |
| 4 | 4-Bromotoluene | Pd(II) complex (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 95 |
| 5 | 4-Bromoanisole | Pd(II) complex (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 98 |
| 6 | 4-Bromoacetophenone | Pd(II) complex (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
Table 2: Coupling of Substituted Phenylboronic Acids with Bromobenzene [11]
| Entry | Phenylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 96 |
| 2 | 4-tert-Butylphenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 95 |
| 3 | 4-Hydroxyphenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 94 |
| 4 | 4-Cyanophenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 92 |
| 5 | 4-Fluorophenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 95 |
| 6 | 2-Methylphenylboronic acid | Pd-NHC (3c) (0.01) | Cs₂CO₃ | 2-Propanol/H₂O | 80 | 1 | 85 |
Table 3: Influence of Ligands and Bases on the Coupling of Phenylboronic Acid with 4-Iodoanisole [12]
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ (4.0) | KOt-Bu (2.5) | Toluene | 70 | 24 | 95 |
| 2 | XPhos (4.0) | KOt-Bu (2.5) | Toluene | 70 | 24 | 98 |
| 3 | PPh₃ (4.0) | K₃PO₄ (2.5) | Toluene | 70 | 24 | 45 |
| 4 | PPh₃ (4.0) | Cs₂CO₃ (2.5) | Toluene | 70 | 24 | 68 |
| 5 | PPh₃ (4.0) | K₂CO₃ (2.5) | Toluene | 70 | 24 | 23 |
IV. Mandatory Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Rich Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This reaction is widely employed in academic research and the pharmaceutical industry due to its high functional group tolerance and the commercial availability and low toxicity of boronic acid reagents.[4][5] However, the electronic properties of the coupling partners can significantly influence reaction efficiency. While electron-deficient aryl halides are generally reactive, the coupling of electron-rich boronic acids presents a unique set of challenges that necessitate careful optimization of reaction conditions.
Electron-rich boronic acids can exhibit reduced reactivity in the transmetalation step of the catalytic cycle. To achieve high yields and efficient conversions, a judicious selection of the palladium catalyst, ligand, base, and solvent system is crucial. These notes provide a comprehensive guide to the reaction conditions, protocols, and troubleshooting for the successful Suzuki-Miyaura coupling of electron-rich boronic acids.
Challenges in Coupling Electron-Rich Boronic Acids
The primary challenges associated with the use of electron-rich boronic acids in Suzuki-Miyaura couplings include:
-
Slower Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step. The increased electron density on the boronic acid can decrease its Lewis acidity, slowing down the formation of the key boronate intermediate required for efficient transmetalation.[6]
-
Competing Side Reactions: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction that can reduce the yield of the desired product.[4][7] Electron-rich boronic acids can be more susceptible to this decomposition pathway under certain conditions. Homocoupling of the boronic acid can also occur, particularly in the presence of oxygen.[3]
-
Catalyst Inhibition: In some cases, the electron-rich nature of the boronic acid or the resulting biaryl product can lead to the formation of overly stable palladium complexes, slowing down catalyst turnover.
To overcome these challenges, the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, is essential.[8][9] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Optimized Reaction Components
A successful Suzuki-Miyaura coupling of electron-rich boronic acids hinges on the careful selection of each reaction component.
-
Palladium Source: A variety of Pd(0) and Pd(II) precatalysts can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Modern, well-defined precatalysts, such as those developed by Buchwald, can offer improved activity and reproducibility for challenging substrates.[9][10]
-
Ligands: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands are highly effective. Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have demonstrated broad utility in promoting the coupling of electron-rich substrates by accelerating key steps in the catalytic cycle.[8][9][11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] For challenging couplings, stronger inorganic bases such as K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃.[9] The choice of base can also be solvent-dependent.[2]
-
Solvent: A range of organic solvents can be employed, with common choices including 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[3] The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Quantitative Data on Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various electron-rich boronic acids with different aryl halides.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 |
| 2,4,6-Trimethylphenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | 89 |
| 3,5-Dimethoxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 18 | 92 |
| 4-(N,N-Dimethylamino)phenylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 6 | 85 |
| 1-Naphthylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.5) | t-Amyl Alcohol | 100 | 4 | 97 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an electron-rich boronic acid with an aryl bromide using a Buchwald-type ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 3 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide (1.0 mmol), the electron-rich boronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vial with the septum cap, and purge the vessel with argon or nitrogen for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[3][9]
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: The Role of Benzyloxy and Methoxy Groups in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The electronic and steric nature of substituents on the aryl halides and coupling partners plays a critical role in the reaction outcome. This document provides detailed application notes on the influence of two common ether substituents, the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups, in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Understanding their roles is crucial for reaction design, optimization, and the strategic synthesis of complex molecules in medicinal chemistry and materials science.
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira): The organic fragment from the coupling partner (e.g., organoboron) is transferred to the palladium center. For the Heck reaction, this step is an olefin insertion. For Buchwald-Hartwig, it involves amine coordination and deprotonation.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
Section 1: The Role of the Methoxy (-OCH₃) Group
The methoxy group is a small, potent electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. Its effects are most pronounced when positioned ortho or para to the reacting site.
Application Notes:
-
Electronic Effects on Reactivity: The electron-donating nature of the methoxy group increases electron density on the aromatic ring. This generally accelerates the rate-limiting oxidative addition step by making the aryl halide more susceptible to insertion by the electron-rich Pd(0) catalyst.[1][2] Consequently, methoxy-substituted aryl bromides and chlorides are often more reactive than their unsubstituted or electron-deficient counterparts.[3]
-
Influence on Coupling Partners: When attached to an arylboronic acid in Suzuki couplings, the electron-donating methoxy group can increase the nucleophilicity of the organic fragment, often facilitating the transmetalation step and leading to higher yields.[4][5][6]
-
Directing Group Potential: The oxygen atom can act as a directing group for ortho-lithiation, enabling the synthesis of specifically substituted precursors for cross-coupling reactions.
-
Potential for Side Reactions: In some cases, particularly in nickel catalysis or under harsh conditions, the C-O bond of the methoxy group can undergo cleavage or C-H activation.
Quantitative Data Summary
The following tables summarize yields for various cross-coupling reactions, illustrating the impact of the methoxy substituent.
Table 1: Suzuki-Miyaura Coupling Yields with Methoxy-Substituted Partners. Reaction: Aryl Halide + Arylboronic Acid → Biaryl
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd/Sphos (5 mol%) | K₂CO₃, H₂O/ACN, 37°C, 18h | >92 | [3] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100°C | 98 | [7] |
| 3 | Benzyl Bromide Derivative | 4-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃, DMF, MW, 140°C | 60 | [6] |
| 4 | Benzyl Bromide Derivative | 4-(Trifluoromethyl)benzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃, DMF, MW, 140°C | 20 | [6] |
Table 2: Buchwald-Hartwig Amination and Sonogashira Coupling Yields.
| Entry | Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Buchwald-Hartwig | 4-Bromoanisole | Morpholine | (IPr)Pd(allyl)Cl | NaOtBu, Dioxane, 80°C | 90 | [8] |
| 2 | Buchwald-Hartwig | 4-Bromoanisole | Piperidine | (IPr)Pd(allyl)Cl | NaOtBu, Dioxane, 80°C | 93 | [8] |
| 3 | Sonogashira | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA, RT, 3h | 98 | [9] |
| 4 | Sonogashira | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | TEA, RT, 1.5h | >95 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
This protocol is adapted from literature procedures and demonstrates a typical C-N bond formation.[8]
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
(IPr)Pd(allyl)Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
Procedure:
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the (IPr)Pd(allyl)Cl catalyst and sodium tert-butoxide.
-
Reagent Addition: Add 4-bromoanisole, morpholine, and anhydrous dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-methoxyphenyl)morpholine.
Section 2: The Role of the Benzyloxy (-OCH₂Ph) Group
The benzyloxy group serves a dual role in cross-coupling reactions. Electronically, it is similar to a methoxy group. Strategically, it is a robust and common protecting group for phenols.
Application Notes:
-
Electronic vs. Steric Effects: Like the methoxy group, the benzyloxy group is electron-donating, which can enhance the rate of oxidative addition. However, its significantly larger steric bulk can hinder the approach of the palladium catalyst, especially when placed in the ortho position. This steric clash can sometimes lead to lower yields or require more forcing conditions compared to a methoxy-substituted analogue.
-
Protecting Group Strategy: This is the most critical application of the benzyloxy group. Phenols are often incompatible with the basic conditions of many cross-coupling reactions. Protection as a benzyl ether renders the group inert to these conditions. The benzyloxy group is stable across a wide range of cross-coupling protocols (Suzuki, Heck, Sonogashira, etc.) and can be selectively cleaved post-coupling, typically via palladium-catalyzed hydrogenolysis, to reveal the free phenol.[11][12] This strategy is invaluable in multi-step synthesis and drug development.
Quantitative Data Summary
Table 3: Cross-Coupling Reactions Involving Benzyloxy-Substituted Substrates. This table highlights the compatibility of the benzyloxy group.
| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 4-(Benzyloxy)phenyl bromide | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃, THF/H₂O, 77°C | ~90 (implied) | [13] |
| 2 | Suzuki-Miyaura | 3-Bromo-5-(benzyloxy)aniline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90°C | 85 | General Literature |
| 3 | Buchwald-Hartwig | 2-Bromo-6-(benzyloxy)naphthalene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene, 110°C | 92 | General Literature |
| 4 | Sonogashira | 1-(Benzyloxy)-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA, THF, RT | 95 | General Literature |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Benzyloxy-Protected Substrate
Materials:
-
1-Bromo-4-(benzyloxy)benzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
10:1 THF/Water (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: In a Schlenk flask, combine 1-bromo-4-(benzyloxy)benzene, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed 10:1 THF/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 77 °C (reflux) with vigorous stirring until the starting material is consumed (monitor by TLC).
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield 4-(benzyloxy)-1,1'-biphenyl.
Protocol 2: Deprotection of Benzyloxy Group via Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to reveal the phenol.[12][14]
Materials:
-
4-(Benzyloxy)-1,1'-biphenyl (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~10 mol% by weight)
-
Ethanol or Ethyl Acetate (15 mL)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the benzyloxy-protected compound in ethanol or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with H₂ gas (a balloon is sufficient for small scale) and maintain a positive pressure of H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 2-12 hours. Monitor by TLC until the starting material disappears.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, [1,1'-biphenyl]-4-ol, which can be further purified if necessary.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a cross-coupling reaction in a research setting.
Conclusion
Both methoxy and benzyloxy groups are powerful modulators in cross-coupling reactions. The methoxy group primarily acts as a small, electron-donating substituent that often enhances reaction rates. The benzyloxy group offers similar electronic benefits but introduces greater steric bulk and, most importantly, serves as a robust and indispensable protecting group for phenols. A thorough understanding of these roles allows researchers and drug development professionals to design more effective and strategic synthetic routes to complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Protodeboronation of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, focusing on the common issue of protodeboronation during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 1-(benzyloxy)-4-methoxybenzene as a major byproduct. What is happening?
A1: You are observing protodeboronation, a common undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This converts your starting material, this compound, into the byproduct 1-(benzyloxy)-4-methoxybenzene, which reduces the yield of your desired coupled product. This side reaction is particularly prevalent with electron-rich boronic acids like the one you are using.
Q2: Why is this compound so susceptible to protodeboronation?
A2: The benzyloxy and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density makes the carbon-boron bond more susceptible to cleavage by a proton source, a process that can be catalyzed by both acids and bases.[2] Under the basic conditions typically required for Suzuki-Miyaura coupling, the formation of a boronate species can further facilitate this undesired reaction.[3][4]
Q3: I am observing significant byproduct formation. How can I adjust my reaction conditions to minimize protodeboronation?
A3: Several factors can be optimized to suppress protodeboronation. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Here are key parameters to investigate:
-
Choice of Boron Reagent: Instead of the boronic acid, consider using a more stable boronic ester derivative, such as the pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives provide a slow, controlled release of the boronic acid into the reaction medium, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]
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Base Selection: The choice of base is critical. Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][6]
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Solvent System: While some water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive water can serve as a proton source for protodeboronation. If possible, minimizing the amount of water or using an anhydrous solvent system can be beneficial.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[7] If your catalyst system is sufficiently active, try lowering the reaction temperature. It is often a balance between achieving a reasonable reaction rate for the desired coupling and minimizing the undesired side reaction.
-
Catalyst and Ligand: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation reaction. Screening different palladium sources and phosphine ligands can be highly effective. For electron-rich systems, ligands like SPhos have shown good performance.[8]
Frequently Asked Questions (FAQs)
Q4: Should I use the boronic acid or a boronic ester for my reaction?
A4: For substrates like this compound that are prone to protodeboronation, it is highly recommended to use a boronic ester derivative. Pinacol esters are a common choice due to their increased stability. For particularly challenging cases, MIDA boronates offer exceptional stability and provide a very slow release of the boronic acid.[1]
Q5: Which base is best for minimizing protodeboronation with this substrate?
A5: There is no single "best" base for all Suzuki-Miyaura reactions, as the optimal choice depends on the specific substrates, solvent, and catalyst. However, for electron-rich boronic acids, weaker, non-hydroxide bases are generally preferred. A good starting point is to screen bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[3][5][6]
Illustrative Comparison of Bases in a Generic Suzuki-Miyaura Coupling
| Base | Typical Conditions | Average Yield (%) | Comments |
| K₃PO₄ | Toluene/H₂O, 80-100 °C | 85-95% | Often a good first choice for challenging couplings. |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | 70-90% | A milder and commonly used base.[6] |
| Cs₂CO₃ | Dioxane or Toluene, 80-110 °C | 80-95% | Effective, but more expensive. |
| NaOH | Toluene/H₂O, 80-100 °C | 50-70% | Strong base, higher risk of protodeboronation.[3] |
| TEA (Triethylamine) | Toluene, 100 °C | < 50% | Generally less effective for this type of coupling.[6] |
Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, and ligand used.
Q6: What is the proposed mechanism for protodeboronation?
A6: Protodeboronation can proceed through several pathways, but a common one under the basic conditions of the Suzuki-Miyaura reaction involves the formation of a boronate species. This negatively charged species increases the electron density on the ipso-carbon, making it more susceptible to protonolysis by a proton source, such as water.
Simplified Base-Catalyzed Protodeboronation Pathway
Caption: Simplified pathway for base-catalyzed protodeboronation.
Q7: Can the choice of palladium catalyst and ligand really make a difference?
A7: Absolutely. The goal is to have the rate of the productive Suzuki-Miyaura coupling be significantly faster than the rate of protodeboronation. Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), can accelerate the desired reaction, thereby minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using K₃PO₄
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Reagent Preparation: In a glovebox, weigh the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv) into a dry reaction vial equipped with a stir bar.
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
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Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) to the vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
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Reaction: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to its Pinacol Ester
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Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
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Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Alternatively, add anhydrous magnesium sulfate and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
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Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification. If necessary, purify by recrystallization or column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
Topic: Preventing Homocoupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve issues with excessive homocoupling.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of arylboronic acids, including electron-rich substrates like this compound, is primarily caused by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] These Pd(II) species can then promote the homocoupling of the boronic acid.[1][4][5] Rigorous exclusion of oxygen is one of the most effective ways to suppress this pathway.[1][6]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product during its reduction to the catalytically active Pd(0) state.[1][5][7]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium catalyst and ligand affect homocoupling?
A2: The palladium source and its coordinating ligand are critical for minimizing homocoupling.
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Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often advantageous as it bypasses the in-situ reduction step that can lead to homocoupling.[3] If a Pd(II) precatalyst is used, adding a mild reducing agent can help suppress this side reaction.[8]
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Ligands: For electron-rich boronic acids, bulky, electron-donating phosphine ligands like SPhos and XPhos are often recommended.[3] These ligands can accelerate the rate of reductive elimination, which is the final step in the desired cross-coupling cycle, thereby reducing the lifetime of intermediates that could lead to side reactions.[3]
Q3: What is the influence of the base and solvent on the homocoupling of this electron-rich boronic acid?
A3: The base and solvent system plays a crucial role in the outcome of the Suzuki-Miyaura reaction.
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Base: The base is necessary to activate the boronic acid for transmetalation.[9][10] However, the choice and amount of base can be critical. Weaker bases like K₂CO₃ or K₃PO₄ are often effective, particularly in polar aprotic solvents.[6] The use of an excessive amount of a strong base can sometimes promote side reactions.
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Solvent: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[1] The addition of water is often required to dissolve the base, but an excess of water can sometimes promote homocoupling.[1] Therefore, the ratio of organic solvent to water should be carefully optimized.
Q4: Can reaction temperature and concentration be adjusted to control homocoupling?
A4: Yes, both temperature and concentration are important parameters to control.
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Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling.[1] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[1]
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Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[11] A useful technique to circumvent this is the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[1][11]
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Homocoupling (%) | Desired Product (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 15-25 | 75-85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | <5 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | <2 | >98 |
Note: Data are representative and will vary based on the specific aryl halide and other reaction conditions.
Table 2: Influence of Ligand Choice on Reaction Outcome
| Ligand | Base | Solvent | Temperature (°C) | Homocoupling (%) | Desired Product (%) |
| PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 10-15 | 85-90 |
| SPhos | K₃PO₄ | Toluene | 100 | <2 | >98 |
| XPhos | K₃PO₄ | Toluene | 100 | <2 | >98 |
Note: Data are representative and based on reactions with Pd₂(dba)₃ as the palladium source.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Detailed Steps:
-
Degassing the Solvent: Rigorously degas the chosen solvent (e.g., 1,4-dioxane/water) by either sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by performing a minimum of three freeze-pump-thaw cycles.[11]
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Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[6][11]
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Solvent Addition: Add the degassed solvent via syringe.[6]
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Reagent Addition: In a separate flask, dissolve this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[11] This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[1][11]
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.[11]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[11]
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-(Benzyloxy)-5-methoxyphenyl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystallization During Recrystallization | - The chosen solvent is not ideal (too soluble at low temperatures).- The solution is not sufficiently saturated.- The rate of cooling is too fast, preventing crystal lattice formation. | - Solvent Screening: Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene).- Concentration: Carefully evaporate some of the solvent to increase the concentration of the boronic acid and attempt cooling again.- Slow Cooling: Allow the flask to cool to room temperature slowly, followed by gradual cooling in an ice bath.[1] |
| Oiling Out Instead of Crystallizing | - The melting point of the boronic acid is lower than the boiling point of the recrystallization solvent.- High concentration of impurities depressing the melting point. | - Change Solvent: Select a solvent with a lower boiling point.- Dilution: Add a small amount of the hot solvent to the oil to dissolve it, then allow it to cool slowly.[2]- Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove significant impurities. |
| Significant Product Loss During Column Chromatography | - The boronic acid is adsorbing irreversibly to the silica gel.- Decomposition of the boronic acid on the acidic silica gel. | - Use Alternative Stationary Phase: Employ neutral alumina for the column.- Modify the Silica Gel: Prepare a slurry of silica gel with a small amount of boric acid to reduce the Lewis acidity of the silica.[3][4]- Adjust Eluent: Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent to improve elution.[4] |
| Streaking of the Compound on TLC Plate | - The compound is too polar for the eluent system.- Interaction with the silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase.- Add a Modifier: Add a small amount of acetic acid or triethylamine to the eluent to reduce tailing.[4] |
| Presence of Boroxine (Anhydride) Impurity in Final Product | - Boronic acids can undergo dehydration to form cyclic trimeric anhydrides (boroxines). This is often facilitated by anhydrous conditions. | - Hydrolysis: During workup, ensure sufficient water is present to hydrolyze the boroxine back to the boronic acid.- Recrystallization from Aqueous Solvents: Recrystallize the product from a solvent system containing water (e.g., ethanol/water) to favor the monomeric boronic acid. |
| Protodeboronation (Loss of Boronic Acid Group) | - The C-B bond is susceptible to cleavage under certain conditions (e.g., prolonged exposure to strong acid or base, or certain metal catalysts). | - Mild Conditions: Use mild acids and bases during extraction and purification.- Minimize Reaction/Purification Time: Avoid unnecessarily long reaction or purification times, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in crude this compound?
Common impurities include:
-
Boroxines: Cyclic trimeric anhydrides formed by the dehydration of the boronic acid.
-
Protodeboronation product: 1-(Benzyloxy)-4-methoxybenzene, resulting from the cleavage of the carbon-boron bond.
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupling dimers: Biphenyls formed from the coupling of two molecules of the starting aryl halide.
2. Which purification method is most suitable for large-scale purification?
For larger quantities, recrystallization is often the most practical and cost-effective method. If the crude product is an oil or does not crystallize easily, forming a diethanolamine adduct can be a scalable alternative for isolation and purification.[5] Column chromatography can be used, but may be less economical for very large scales.
3. How can I effectively remove baseline impurities that are structurally similar to the product?
If recrystallization and standard chromatography are ineffective, consider derivatization. Reacting the crude product with diethanolamine can form a crystalline adduct that can be easily filtered and purified. The pure boronic acid can then be regenerated by treatment with an acid.[3][6]
4. What are the ideal storage conditions for purified this compound?
The purified product should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.[7] Avoid exposure to moisture and air to prevent boroxine formation and oxidation.
5. Is it possible to purify this compound using an acid-base extraction?
Yes, acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified boronic acid, which is then extracted back into an organic solvent.[8]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purification using flash column chromatography.
-
Stationary Phase Preparation: Pack a glass column with silica gel or neutral alumina as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
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Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified boronic acid.
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is useful for purifying boronic acids that are difficult to crystallize or purify by chromatography.[3][5][6]
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent such as dichloromethane or diethyl ether. Add one equivalent of diethanolamine and stir at room temperature. The diethanolamine adduct will often precipitate as a crystalline solid.
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Isolation of Adduct: Collect the solid adduct by filtration and wash with cold solvent. The adduct can be further purified by recrystallization if necessary.
-
Regeneration of Boronic Acid: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves.
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Workup: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Purity Improvement | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | From 80-90% to >98% | 70-90% | Scalable, cost-effective, can yield very high purity. | Requires a solid compound and a suitable solvent; can be time-consuming to optimize. |
| Column Chromatography | From <80% to >95% | 50-85% | Good for separating complex mixtures and non-crystalline compounds. | Can be slow, uses large solvent volumes, potential for product degradation on silica. |
| Acid-Base Extraction | Variable, effective for removing neutral or basic impurities. | 80-95% | Simple, fast, and good for initial cleanup. | Only separates based on acidic/basic properties; may not remove similar acidic impurities. |
| Diethanolamine Adduct | From <80% to >98% | 60-85% (overall) | Excellent for compounds that are difficult to crystallize; adducts are often highly crystalline and stable. | Adds extra steps to the purification process. |
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for troubleshooting purification methods.
References
- 1. epfl.ch [epfl.ch]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Benzyloxy-5-formyl-3-methoxybenzeneboronic acid | 2096333-82-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (2-(Benzyloxy)-5-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki coupling reaction with this specific boronic acid can be attributed to several factors, often related to its sterically hindered and electron-rich nature. Here are the key areas to troubleshoot:
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Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. The steric hindrance from the ortho-benzyloxy group and the electron-donating properties of both substituents can slow down crucial steps in the catalytic cycle.[1][2] It is highly recommended to use palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] These ligands facilitate the formation of a highly reactive palladium(0) species, which is essential for the oxidative addition and subsequent steps.[2][4]
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Base Selection: The choice of base is critical. Strong bases can accelerate the undesired side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials.[1]
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Solvent and Reaction Conditions: Ensure your solvents are anhydrous and thoroughly degassed.[1][2] Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][6] Water can serve as a proton source for protodeboronation.[1][5] Common solvent systems include dioxane, toluene, or THF, sometimes with a small amount of water.[2][4][7]
-
Reagent Quality: Verify the purity and stability of your this compound, as boronic acids can degrade over time.[1]
Q2: I am observing a significant amount of a side product that corresponds to the protodeboronated starting material, anisole with a benzyloxy group. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids like this compound.[5][6] The electron-donating benzyloxy and methoxy groups increase the electron density at the carbon-boron bond, making it more susceptible to cleavage by a proton source.[6] Here are some strategies to mitigate this issue:
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Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1][2]
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Select a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1][5] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[1][4] Boronic esters provide a "slow-release" of the active boronic acid during the reaction, which keeps its concentration low and minimizes decomposition.[4]
-
Control Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can favor the desired cross-coupling over side reactions.[6] Monitor the reaction progress closely and work it up as soon as the starting material is consumed.[6]
Q3: My main side-product is the homocoupling of this compound. What causes this and how can I prevent it?
A3: Homocoupling, the dimerization of the boronic acid, is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][6] This side reaction can become competitive if the desired cross-coupling is slow. To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[1][6] This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous.[1] If you are using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient.[1]
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the cross-coupling reaction.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered and electron-rich boronic acids, based on literature precedents.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85[8] |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High[4] |
| 5 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | Moderate to High[8] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Predominant Side Reaction |
| 1 | Pd(OAc)₂/SPhos | NaOH | Dioxane/H₂O | 100 | Protodeboronation |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | Minimal |
| 3 | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | Minimal |
| 4 | Pd(OAc)₂/SPhos | KF | THF | 80 | Minimal |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
This is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
If using a palladium source and a separate ligand, add them to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting failed reactions with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving (2-(Benzyloxy)-5-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most prevalent issues are low or no conversion to the desired product, and the formation of side products through protodeboronation and homocoupling. The electron-donating nature of the benzyloxy and methoxy groups can increase the susceptibility of the C-B bond to cleavage, while the steric bulk of the ortho-benzyloxy group can hinder the catalytic cycle.
Q2: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A2: Low yields can stem from several factors:
-
Inactive Catalyst: The Palladium catalyst must be in its active Pd(0) state.
-
Steric Hindrance: The bulky benzyloxy group at the ortho position can impede oxidative addition, transmetalation, or reductive elimination steps in the catalytic cycle.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are critical and may not be optimized for this specific substrate.
Q3: What is protodeboronation and why is it a problem with this boronic acid?
A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1-(benzyloxy)-4-methoxybenzene as a byproduct. This reaction is common with electron-rich arylboronic acids like this compound, as the electron-donating groups make the ipso-carbon more susceptible to protonolysis, especially in the presence of water and a base.
Q4: What leads to the formation of a homocoupled byproduct?
A4: Homocoupling results in the formation of 2,2'-bis(benzyloxy)-5,5'-dimethoxy-1,1'-biphenyl. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can become competitive if the desired cross-coupling reaction is slow due to factors like steric hindrance.
Q5: How can I minimize these side reactions and improve the yield of my desired product?
A5: To minimize side reactions, consider the following:
-
Thoroughly Degas Solvents: Removing oxygen by sparging with an inert gas (e.g., Argon or Nitrogen) can significantly reduce homocoupling.
-
Use Anhydrous Conditions: Minimizing water content in the reaction can reduce the extent of protodeboronation.
-
Optimize Reaction Parameters: A careful selection of catalyst, ligand, base, and solvent is crucial. Refer to the troubleshooting guide below for more specific recommendations.
Troubleshooting Guide
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Suggestions |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using fresh catalyst. |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that can facilitate the coupling of sterically demanding substrates. |
| Inappropriate Base | The choice of base is critical. A weaker base may not be sufficient to activate the boronic acid, while a very strong base might promote side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Unsuitable Solvent | The solvent can influence catalyst solubility and reactivity. Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with a small amount of water. |
| Low Reaction Temperature | For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. |
Problem: Significant Protodeboronation
| Potential Cause | Troubleshooting Suggestions |
| Presence of Water | Use anhydrous solvents and reagents, and dry glassware thoroughly. |
| Base-Mediated Decomposition | Screen different bases. In some cases, fluoride bases like CsF or KF can be effective in minimizing protodeboronation. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. Consider running the reaction at a lower temperature if feasible. |
Problem: Significant Homocoupling
| Potential Cause | Troubleshooting Suggestions |
| Presence of Oxygen | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Slow Transmetalation | Optimize the catalyst and ligand system to accelerate the transmetalation step. Using a slight excess of the boronic acid might also help drive the desired reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) followed by the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following table provides illustrative reaction conditions based on data for the structurally similar 2-ethoxy-5-methoxyphenylboronic acid and should be considered a starting point for optimization.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Plausible Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 10 | ~90 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~75 |
Disclaimer: The quantitative data presented is based on reactions with a structurally similar compound and is for illustrative purposes. Actual yields may vary.
Visualizations
Effect of base on the stability of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
Topic: Effect of Base on the Stability of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers encountering stability issues with this compound, particularly in base-mediated reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low yield, and I see a significant amount of 4-benzyloxy-1-methoxybenzene byproduct. What is happening?
A1: You are likely observing significant protodeboronation, a common decomposition pathway for boronic acids.[1][2] This side reaction replaces the C-B(OH)₂ bond with a C-H bond, converting your starting material into an inactive byproduct and thus lowering the yield of your desired cross-coupled product. This specific boronic acid is particularly susceptible because its electron-donating benzyloxy and methoxy groups make the aromatic ring electron-rich, which can accelerate this decomposition process.[3][4][5]
Q2: What is protodeboronation and how does the base in my reaction promote it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a proton from a source like water.[1] The process is often accelerated under basic conditions, which are typically required for Suzuki-Miyaura coupling.[6] The base (e.g., OH⁻) attacks the Lewis acidic boron atom to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻). This intermediate is then susceptible to cleavage by a proton source (like water), leading to the formation of the arene (Ar-H) and boric acid.[4][5]
Q3: Which bases are most likely to cause the degradation of my boronic acid?
A3: Strong bases in aqueous media are most likely to accelerate protodeboronation.[1] For instance, strong inorganic bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) can lead to rapid decomposition, especially at elevated temperatures.[1] The presence of water is a key factor, as it acts as the proton source for the cleavage of the C-B bond.[1]
Q4: How can I minimize protodeboronation and improve the stability of my boronic acid during the reaction?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use Milder Bases: Switch to weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][7]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce decomposition by removing the primary proton source (water).[1]
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester.[8][9] These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[9]
-
Lower Reaction Temperature: If possible, lowering the reaction temperature can slow the rate of decomposition relative to the desired coupling reaction.[7]
-
Controlled Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over decomposition.[7]
Q5: How can I monitor the stability of this compound in my reaction?
A5: The stability and consumption of the boronic acid can be monitored by taking aliquots from the reaction mixture at different time points. These aliquots can be quenched and analyzed by techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitatively monitoring the disappearance of the starting boronic acid and the appearance of both the desired product and the protodeboronated byproduct.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides quantitative data and mass confirmation of the species in your reaction mixture.
-
Thin Layer Chromatography (TLC): A quick qualitative method to visualize the consumption of starting materials and the formation of new spots corresponding to products and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Boronic Acid Decomposition: Significant protodeboronation is occurring. | • Run a control experiment without the aryl halide to confirm boronic acid stability under the reaction conditions.• Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[1][7]• Use anhydrous solvents and reagents.[1]• Convert the boronic acid to a more stable MIDA or pinacol ester.[8][9] |
| 2. Inactive Catalyst: The palladium catalyst is not active. | • Use a fresh batch of catalyst or a more air-stable precatalyst.[1]• Ensure the reaction is properly degassed and maintained under an inert atmosphere (N₂ or Ar).[1][7] | |
| Protodeboronated Byproduct is the Major Product | 1. Base is too Strong/Harsh: The selected base promotes rapid decomposition. | • Screen weaker bases. See Table 1 for a comparison of base effects.• Lower the reaction temperature.[7] |
| 2. Presence of Water: Water is acting as a proton source. | • Use rigorously dried, degassed solvents. Ensure the base is anhydrous if compatible with the reaction. | |
| Inconsistent Reaction Results | 1. Boronic Acid Quality: The boronic acid may have degraded during storage. | • Verify the purity of the boronic acid before use.• Consider forming a more stable diethanolamine adduct for storage and use.[1] |
| 2. Reaction Setup: Oxygen contamination can lead to catalyst decomposition and side reactions. | • Improve degassing procedures for solvents.• Ensure a robust inert atmosphere is maintained throughout the reaction.[1] |
Quantitative Data Summary
Table 1: Effect of Base on the Decomposition of a Model Electron-Rich Arylboronic Acid (Data is illustrative, based on general principles reported in the literature[1][4][5][6])
| Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Approx. % Decomposition |
| K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 2 | ~60% |
| K₂CO₃ | Dioxane/H₂O (5:1) | 80 | 2 | ~25% |
| Cs₂CO₃ | Dioxane/H₂O (5:1) | 80 | 2 | ~15% |
| K₃PO₄ | Dioxane (anhydrous) | 80 | 2 | <10% |
Visual Guides & Protocols
Diagrams
Experimental Protocol: Stability Assessment
This protocol outlines a method to compare the stability of this compound in the presence of different bases.
1. Materials and Reagents:
-
This compound
-
Internal standard (e.g., biphenyl, naphthalene)
-
Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)
-
Solvents: Anhydrous 1,4-dioxane, deionized water
-
HPLC-grade acetonitrile and water, formic acid
-
2M HCl for quenching
2. Preparation of Stock Solutions:
-
Boronic Acid Stock (0.1 M): Dissolve a known quantity of this compound and the internal standard in anhydrous 1,4-dioxane.
-
Base Stock Solutions (1.0 M): Prepare aqueous solutions of K₃PO₄, K₂CO₃, and Cs₂CO₃. Degas all solutions thoroughly with nitrogen or argon for 15-20 minutes.
3. Reaction Setup (Perform in parallel for each base):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the appropriate aqueous base solution (e.g., 0.5 mL of 1.0 M K₃PO₄).
-
Add additional degassed solvent (dioxane/water) to achieve the desired final reaction concentration and solvent ratio (e.g., 5:1 Dioxane/H₂O).
-
Seal the vial with a septum cap and purge with an inert gas.
-
Pre-heat the vial to the desired reaction temperature (e.g., 80 °C) in a heating block.
4. Reaction Execution and Sampling:
-
Time Zero (t=0): Using a syringe, add a precise volume of the Boronic Acid Stock solution to the pre-heated vial to initiate the reaction.
-
Sampling: At specified time intervals (e.g., 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., 450 µL of 1:1 acetonitrile/0.1 M HCl) to stop the degradation.
5. Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Method: Use a C18 column with a gradient elution method (e.g., Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid).
-
Quantification: Calculate the concentration of the remaining boronic acid at each time point by comparing its peak area to the peak area of the internal standard. Plot the percentage of remaining boronic acid versus time for each base to compare stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring Reactions with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reaction progress when using (2-(Benzyloxy)-5-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, typically to synthesize biaryl compounds. Due to its structure, this boronic acid may also be used in other reactions like Chan-Lam coupling for C-N or C-O bond formation.
Q2: Which analytical techniques are recommended for monitoring the progress of reactions with this boronic acid?
A2: The choice of analytical technique depends on the specific reaction and the information required. Commonly used methods include:
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Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts.[1]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity, allowing for the identification of intermediates and side products by their mass-to-charge ratio.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing detailed structural information of all components in the reaction mixture.[2]
Q3: What are the key challenges when working with this compound in Suzuki-Miyaura reactions?
A3: Due to the electron-rich nature and the sterically hindering ortho-benzyloxy group of this compound, common challenges include:
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Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for electron-rich boronic acids.[3]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl compound. This can be promoted by the presence of oxygen.[3]
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Slow Reaction Rates: The steric bulk of the ortho-substituent can slow down the transmetalation and reductive elimination steps in the catalytic cycle.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Boronic acid spot does not move from the baseline. | The solvent system is not polar enough. | Increase the polarity of the eluent. A mixture of hexane and ethyl acetate is a common starting point; gradually increase the proportion of ethyl acetate. |
| Product and starting material spots are not well-separated. | The polarity of the solvent system is not optimal. | Try different solvent systems. For example, dichloromethane/methanol or toluene/ethyl acetate mixtures. |
| Difficulty visualizing the boronic acid spot. | Boronic acids can be difficult to see under UV light. | Use a staining solution. A potassium permanganate stain or an alizarin-based stain can be effective for visualizing boronic acids. |
High-Performance Liquid Chromatography (HPLC) & LC-MS Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape for the boronic acid. | Interaction of the boronic acid with the silica support of the column. | Use a column with low silanol activity. Adding a small amount of an acidic modifier like formic acid to the mobile phase can also improve peak shape. |
| Inconsistent retention times. | Fluctuations in mobile phase composition or column temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a consistent temperature. |
| Appearance of unexpected peaks. | Formation of side products (e.g., protodeboronation, homocoupling) or degradation of the sample. | Use LC-MS to identify the molecular weights of the unknown peaks. Keep the autosampler cool to prevent sample degradation. |
| No peak observed for the boronic acid. | On-column degradation (hydrolysis). | Use a non-aqueous or low-aqueous mobile phase if possible. Prepare samples in an aprotic solvent. |
Nuclear Magnetic Resonance (NMR) Monitoring
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad aromatic signals. | Presence of paramagnetic species (e.g., residual palladium catalyst). | Filter the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities. |
| Disappearance of the B(OH)₂ proton signals. | Exchange with residual water in the deuterated solvent. | Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves. |
| Difficulty in quantifying reaction progress. | Overlapping signals of reactants and products. | Use a high-field NMR spectrometer for better signal dispersion. Consider using an internal standard with a distinct, non-overlapping signal for accurate quantification. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
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Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
TLC Monitoring Protocol
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Sample Preparation: At various time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
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Eluent System: A typical starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity should be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
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Visualization: Visualize the TLC plate under UV light (254 nm). If necessary, use a staining agent like potassium permanganate or an alizarin-based stain to visualize the boronic acid.
HPLC Monitoring Protocol
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Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]
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Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm).[1]
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
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Detection: Monitor at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).[1]
NMR Sample Preparation for Reaction Monitoring
-
At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Transfer the aliquot to an NMR tube.
-
Add approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
If quantitative analysis is desired, a known amount of an internal standard can be added to the NMR tube.
-
Acquire the ¹H NMR spectrum.
Visualizations
References
Technical Support Center: Boronic Acid Purification by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of boronic acids and their derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid streaking or smearing on the TLC plate and column?
Streaking or smearing of boronic acids on silica gel is a common issue. This is often attributed to the interaction of the polar boronic acid group with the acidic silanol groups on the silica surface, leading to slow and uneven migration.[1][2] Additionally, the presence of impurities or the partial decomposition of the boronic acid on the silica can contribute to this problem.
Q2: My boronic acid seems to be decomposing on the silica gel column. What can I do?
Decomposition of boronic acids on silica gel is a significant challenge, as the acidic nature of silica can promote protodeboronation, leading to the loss of the boronic acid moiety.[2][3] To mitigate this, consider the following:
-
Use deactivated silica: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column.[4]
-
Impregnate silica with boric acid: Pre-treating the silica gel with a boric acid solution can reduce the Lewis acidity of the silica surface, thereby minimizing decomposition and improving the chromatography of boronic esters.[5][6][7]
-
Use an alternative stationary phase: Consider using neutral alumina or a reverse-phase C18 column, which are less prone to causing decomposition.[1][8]
Q3: Can I use reverse-phase chromatography to purify my boronic acid?
Yes, reverse-phase (RP) chromatography, typically using a C18 stationary phase, can be an effective method for purifying boronic acids, especially for polar compounds.[2][8] However, some challenges include poor retention of highly polar boronic acids and potential decomposition if the mobile phase is too acidic or if the compound is sensitive to water.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable alternative for polar boronic acids.[9]
Q4: What are some alternative purification methods if column chromatography is not effective?
If column chromatography proves challenging, several alternative purification techniques can be employed:
-
Recrystallization: This is a viable option for solid boronic acids and can yield highly pure material.[1][8] Common solvents for recrystallization include hot water, ethanol, benzene, dichloroethane, and ethyl acetate.[1][8]
-
Derivatization: Boronic acids can be converted into more stable derivatives, such as diethanolamine adducts or potassium trifluoroborate salts, which are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be regenerated.[8][10]
-
Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving non-polar impurities in the organic layer.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Strong interaction with silica gel. - Column overloading. | - Add a small amount of a modifier like acetic acid or triethylamine to the eluent.[1] - Reduce the amount of sample loaded onto the column. - Consider using a different stationary phase (e.g., alumina, C18).[1][8] |
| Poor Separation of Boronic Acid from Impurities | - Inappropriate solvent system. - Co-elution of impurities with similar polarity. | - Optimize the eluent system by trying different solvent mixtures and gradients.[1] - For reverse-phase, adjust the pH of the mobile phase to alter the ionization state and retention of the boronic acid. - Try an alternative stationary phase with different selectivity (e.g., HILIC).[9] |
| Irreversible Adsorption on the Column | - Strong binding of the boronic acid to the stationary phase.[7] | - Use boric acid-impregnated silica gel to reduce over-adsorption.[5][6][7] - Employ a stronger eluent or a gradient elution. - For affinity chromatography, elute with a competitive ligand like boric acid or sorbitol, or by changing the pH.[11] |
| Product Degradation during Purification | - Hydrolysis of boronic esters on the column.[9][12] - Decomposition on acidic silica gel.[2][3] | - Use a high percentage of organic solvent in the mobile phase for HILIC to prevent on-column hydrolysis.[9] - Use deactivated silica, boric acid-impregnated silica, or an alternative stationary phase like neutral alumina.[1][7] |
Experimental Protocols
Protocol 1: Purification of a Pinacol Boronic Ester using Boric Acid-Impregnated Silica Gel
This protocol is adapted from a method developed to suppress the over-adsorption of pinacol boronic esters on silica gel.[6][7]
1. Preparation of Boric Acid-Impregnated Silica Gel:
-
In a round-bottom flask, suspend silica gel in a 5% w/v solution of boric acid in ethanol.
-
Stir the slurry gently for 1 hour.
-
Remove the solvent by filtration.
-
Wash the gel with ethanol.
-
Dry the impregnated silica gel in a vacuum oven at 60°C for 1.5 hours.[6] A more rigorous drying at 140°C for 48 hours has also been reported.[13]
2. Column Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude pinacol boronic ester in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Workflow for Boronic Acid Purification Troubleshooting
The following diagram illustrates a general workflow for troubleshooting the purification of boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid and Phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the choice of boronic acid reagent is a critical determinant of reaction efficiency and outcome. This guide provides an objective comparison of the reactivity of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid and the archetypal phenylboronic acid in prevalent cross-coupling reactions.
The reactivity of a boronic acid in palladium- or copper-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric environment of the boronic acid moiety. Phenylboronic acid serves as a baseline standard, being electronically neutral and sterically unencumbered. In contrast, this compound presents a more complex substitution pattern: a methoxy group in the para position and a bulky benzyloxy group in the ortho position. These substituents exert significant, and sometimes opposing, electronic and steric effects that modulate its reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[1] The key transmetalation step is sensitive to both the electronic nature and steric hindrance of the boronic acid.[2] Electron-donating groups are known to enhance the reactivity of the boronic acid.[3]
This compound features two electron-donating alkoxy groups, which would be expected to increase its nucleophilicity and facilitate the transmetalation step compared to phenylboronic acid. However, the large ortho-benzyloxy group introduces significant steric hindrance around the boron center. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction rate.
Table 1: Illustrative Comparison of Reactivity in a Generic Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effects | Expected Yield (%) | Expected Reaction Time (h) | Key Considerations |
| Phenylboronic acid | Unsubstituted (neutral) | 85-95 | 4-8 | Baseline reactivity, generally reliable. |
| This compound | ortho-Benzyloxy (steric hindrance, weak electron-donating), para-Methoxy (electron-donating) | 70-90 | 6-12 | Steric hindrance from the ortho group may necessitate higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve high yields. |
Note: The data presented are illustrative and based on established principles of organic reactivity. Actual results may vary depending on the specific reaction partners and conditions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (this compound or phenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Other Cross-Coupling Reactions
The Chan-Lam coupling reaction forms C-N or C-O bonds using a copper catalyst.[6] This reaction is often performed under mild conditions, such as at room temperature and open to the air.[7] While phenylboronic acid is a common substrate, sterically hindered boronic acids can present challenges.[8] The bulky ortho-benzyloxy group in this compound would likely decrease its reactivity in Chan-Lam couplings compared to the unhindered phenylboronic acid.[9]
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction of a thioester with a boronic acid, often mediated by a copper(I) carboxylate.[10][11] This reaction proceeds under neutral conditions. The electronic nature of the boronic acid can influence the reaction's success, with electron-rich boronic acids generally performing well.[12] While the electronic properties of this compound are favorable, the significant steric hindrance from the ortho-substituent could negatively impact the transmetalation step with the palladium-thioether complex, potentially leading to lower yields compared to phenylboronic acid.
Conclusion
The reactivity of this compound in cross-coupling reactions is a nuanced interplay of its electronic and steric properties. The electron-donating methoxy and benzyloxy groups enhance its nucleophilicity, which is beneficial for the transmetalation step in reactions like the Suzuki-Miyaura coupling. However, the substantial steric bulk of the ortho-benzyloxy group can counteract this electronic advantage by sterically impeding the approach to the metal center. In contrast, phenylboronic acid provides a reliable baseline reactivity due to its lack of steric hindrance and neutral electronic profile.
For synthetic applications, phenylboronic acid is a robust and predictable choice for a wide range of cross-coupling reactions. This compound, while potentially more reactive under optimized conditions due to its electron-rich nature, may require more careful selection of catalysts, ligands, and reaction conditions to overcome the steric impediment of its ortho-substituent. Researchers should consider these factors when selecting a boronic acid to achieve the desired outcome in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A key component of this palladium-catalyzed reaction is the organoboron species, typically a phenylboronic acid. The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the reaction's outcome, influencing yield, reaction rate, and even the feasibility of the coupling.[4][5]
This guide provides a comparative analysis of variously substituted phenylboronic acids in Suzuki coupling reactions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to aid in substrate selection and reaction optimization.
Data Presentation: Performance Comparison
The reactivity of a substituted phenylboronic acid in Suzuki coupling is primarily governed by two factors: the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the phenyl ring (ortho, meta, or para), which imparts steric effects.
Table 1: Influence of Substituent Position on Reaction Yield
The position of a substituent can dramatically affect the accessibility of the boron center for transmetalation, a key step in the catalytic cycle.[4] Ortho-substituted phenylboronic acids often exhibit lower reactivity due to steric hindrance.[6][7] A comparison of nitrophenylboronic acid isomers highlights this trend.
| Phenylboronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 45 |
Data compiled from a literature survey.[4] Conditions are representative and chosen for comparison.
The general reactivity trend observed is para > meta >> ortho .[4] The significantly lower yield for the ortho-isomer, even under more forcing conditions, underscores the profound impact of steric hindrance, which impedes the approach of the boronic acid to the palladium center.[4][8]
Table 2: Influence of Electronic Effects on Reaction Yield
The electronic nature of the substituent influences the nucleophilicity of the aryl group on the boronic acid. Electron-donating groups (EDGs) generally increase the electron density on the carbon-boron bond, facilitating the transmetalation step and often leading to higher yields.[1][9] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can slow down this step.[4]
| Phenylboronic Acid | Substituent Type | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (-OCH₃) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 |
| 4-Methylphenylboronic acid | Electron-Donating (-CH₃) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| Phenylboronic acid | Neutral (-H) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 4-Fluorophenylboronic acid | Electron-Withdrawing (-F) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (-CF₃) | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 |
Data is representative and compiled from various sources to illustrate the general trend.[1][9]
While EDGs typically lead to higher yields, efficient coupling with electron-deficient partners can be achieved through careful selection of reaction conditions, such as the choice of catalyst, ligand, and base.[1][10]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Specific conditions such as temperature, reaction time, and choice of reagents may need to be optimized for specific substrates.[6]
General Procedure for Suzuki Coupling Reaction [1][6]
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mol%), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid in the Realm of Electron-Rich Boronic Acids for Cross-Coupling Reactions
A detailed comparison for researchers and drug development professionals on the performance of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid against other electron-rich analogues in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the discovery and development of novel pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, with its electronic and steric properties profoundly influencing reaction efficiency, yield, and scope. This guide provides an in-depth comparison of this compound, a versatile building block, against other electron-rich boronic acids, offering valuable insights for reaction design and optimization.
Electron-donating groups on the phenyl ring of a boronic acid are known to increase the nucleophilicity of the organic moiety, which generally accelerates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This often translates to higher reaction yields and the ability to employ milder reaction conditions. This compound, with its electron-donating benzyloxy and methoxy groups, is poised to be a highly reactive coupling partner.
Comparative Performance in Suzuki-Miyaura Coupling
While direct, side-by-side experimental comparisons under identical conditions are not always available in the literature, we can construct a comparative analysis based on established chemical principles and available experimental data for structurally similar boronic acids. The following table summarizes the expected and reported performance of this compound and other electron-rich boronic acids in a typical Suzuki-Miyaura coupling with a generic aryl bromide.
| Boronic Acid | Substituents | Expected/Reported Yield (%)[1] | Notes |
| This compound | 2-Benzyloxy, 5-Methoxy (Electron-Donating) | ~90-95 | The combined electron-donating effect of the benzyloxy and methoxy groups is expected to significantly enhance reactivity. The ortho-benzyloxy group may introduce some steric hindrance. |
| 2-Ethoxy-5-methoxyphenylboronic acid | 2-Ethoxy, 5-Methoxy (Electron-Donating) | 95 | Similar electronic profile to the title compound, with the ethoxy group also being strongly electron-donating. The illustrative yield is high, suggesting excellent reactivity.[1] |
| 4-Methoxyphenylboronic acid | 4-Methoxy (Electron-Donating) | 92 | A commonly used electron-rich boronic acid that generally provides high yields. The para-position of the methoxy group minimizes steric hindrance.[1] |
| 2,6-Dimethoxyphenylboronic acid | 2,6-Dimethoxy (Electron-Donating) | Variable | The two ortho-methoxy groups provide strong electron donation but also significant steric hindrance, which can sometimes lead to lower yields depending on the coupling partner and reaction conditions. |
| Phenylboronic acid | Unsubstituted (Neutral) | 85 | Serves as a baseline for comparison.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl (Electron-Withdrawing) | 78 | The electron-withdrawing nature of the trifluoromethyl group generally slows down the transmetalation step, leading to lower yields under standard conditions.[1] |
Disclaimer: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent system used.
Experimental Protocols
A detailed and robust experimental protocol is crucial for achieving high yields and reproducibility in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol that can be adapted for the use of this compound and its analogues.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizing the Process and a Potential Biological Target
To better understand the experimental process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Many biaryl compounds synthesized via Suzuki-Miyaura coupling are investigated for their potential as therapeutic agents. For instance, they can be designed to inhibit specific signaling pathways implicated in diseases like cancer and inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response and is a common target for drug discovery.
References
The Ortho Effect: A Comparative Guide to Substituent Influence on Boronic Acid Reactivity
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to the success of synthetic campaigns. Boronic acids and their derivatives are foundational building blocks in modern organic chemistry, yet their reactivity can be significantly modulated by the steric and electronic nature of substituents on the aryl ring. This guide provides a detailed comparison of the influence of ortho-substituents on the reactivity of phenylboronic acids in three key transformations: the Suzuki-Miyaura cross-coupling, the Chan-Lam amination, and boronic acid self-condensation. The information presented, supported by experimental data, aims to facilitate informed decisions in reaction design and optimization.
Suzuki-Miyaura Cross-Coupling: The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds. However, the presence of ortho-substituents on the phenylboronic acid partner often presents a significant challenge, primarily due to steric hindrance that can impede the crucial transmetalation step in the catalytic cycle.
A general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho.[1] This trend is clearly illustrated in the case of nitrophenylboronic acid isomers. The ortho-isomer exhibits significantly lower reactivity compared to its meta and para counterparts, often requiring more forcing conditions or specialized catalyst systems to achieve comparable yields.[1]
Comparative Reactivity of Nitrophenylboronic Acid Isomers
The following table summarizes the reactivity of ortho-, meta-, and para-nitrophenylboronic acids in a Suzuki-Miyaura coupling with 4-bromoanisole, highlighting the detrimental effect of the ortho-nitro group.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 |
Data compiled from a survey of literature under similar reaction conditions.[1]
The diminished yield of the ortho-isomer, even with a more sophisticated ligand and longer reaction time, underscores the severe steric impediment imposed by the substituent's proximity to the boronic acid moiety.[1] While electronic effects also play a role, with the electron-withdrawing nitro group generally deactivating the boronic acid, the dramatic drop in reactivity for the ortho-isomer is predominantly attributed to steric hindrance.[1]
For other ortho-substituents, such as methoxy (-OCH₃) and chloro (-Cl), the effect can be more nuanced. An ortho-methoxy group can, in some cases, participate in chelation with the palladium center, potentially influencing the reaction's regioselectivity and rate.[2] However, bulky ortho-substituents generally necessitate the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, RuPhos) to facilitate the coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid
This protocol is a general guideline for the coupling of an ortho-substituted phenylboronic acid with an aryl bromide.
Materials:
-
ortho-Substituted phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, ortho-substituted phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene and water.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Amination: A Balance of Sterics and Electronics
The Chan-Lam coupling provides a valuable route to aryl amines and ethers under relatively mild, often aerobic conditions. Similar to the Suzuki-Miyaura reaction, the reactivity of arylboronic acids in Chan-Lam amination is sensitive to the nature of ortho-substituents.
Reactivity of Substituted Phenylboronic Acids in Chan-Lam Coupling
The following table provides examples of Chan-Lam couplings with various substituted phenylboronic acids, illustrating the impact of substituent position.
| Boronic Acid | Amine | Catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | RT | 16 | 91 |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | CH₂Cl₂ | RT | 16 | 95 |
| 2-Methylphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 75 |
| 2,6-Dimethylphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 40 |
Data compiled from various literature sources. Conditions may not be directly comparable but illustrate general trends.[3]
The data suggests that while a single ortho-methyl group is tolerated, albeit with a longer reaction time and slightly reduced yield, the presence of two ortho-methyl groups leads to a significant drop in efficiency. This highlights the critical role of steric hindrance in accessing the copper center for transmetalation.
Experimental Protocol: Chan-Lam Amination
This protocol provides a general procedure for the copper-catalyzed amination of an ortho-substituted phenylboronic acid.
Materials:
-
ortho-Substituted phenylboronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
4Å Molecular sieves (optional, to remove water)
Procedure:
-
To an open flask, add the ortho-substituted phenylboronic acid, amine, and molecular sieves (if used).
-
Add the dichloromethane, followed by the copper(II) acetate and pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Simplified signaling pathway for the Chan-Lam amination catalytic cycle.
Boronic Acid Self-Condensation: The Path to Boroxines
Boronic acids are known to undergo reversible self-condensation to form cyclic trimers known as boroxines, with the concomitant loss of water. This process is an equilibrium, and the position of the equilibrium is influenced by factors such as concentration, solvent, and the electronic and steric properties of the boronic acid.
Ortho-substituents can influence the rate and extent of boroxine formation. Sterically demanding ortho-groups can disfavor the formation of the planar six-membered boroxine ring, thus shifting the equilibrium towards the monomeric boronic acid. Conversely, electron-withdrawing substituents can increase the Lewis acidity of the boron center, which may favor condensation.
While detailed kinetic studies on the impact of a wide array of ortho-substituents on self-condensation are not extensively documented, it is a crucial consideration for the storage and handling of boronic acids. Boroxine formation can affect the reactivity and stoichiometry of the boronic acid in subsequent reactions.
General Reactivity in Self-Condensation
| Substituent Type | Expected Influence on Boroxine Formation | Rationale |
| Bulky ortho-substituents | Decreased | Steric hindrance destabilizes the planar boroxine ring. |
| Electron-withdrawing groups | Increased | Enhances the Lewis acidity of the boron atom, favoring intermolecular condensation. |
| Electron-donating groups | Decreased | Reduces the Lewis acidity of the boron atom. |
Experimental Protocol: Monitoring Boronic Acid Self-Condensation
The equilibrium between a boronic acid and its corresponding boroxine can be monitored by various analytical techniques, most notably NMR spectroscopy.
Materials:
-
ortho-Substituted phenylboronic acid
-
Anhydrous solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Prepare a solution of the ortho-substituted phenylboronic acid in the chosen anhydrous NMR solvent at a known concentration.
-
Acquire a ¹H and ¹¹B NMR spectrum of the solution immediately after preparation.
-
Monitor the spectra over time, paying attention to changes in the chemical shifts and integration of the signals corresponding to the boronic acid and the boroxine. The formation of boroxine will result in the appearance of new signals and a decrease in the intensity of the boronic acid signals.
-
The ratio of boronic acid to boroxine can be determined by integrating the respective signals in the ¹H or ¹¹B NMR spectrum.
Figure 3. Equilibrium between a boronic acid and its corresponding boroxine.
Conclusion
The presence of ortho-substituents on phenylboronic acids exerts a profound influence on their reactivity in key synthetic transformations. In Suzuki-Miyaura and Chan-Lam couplings, steric hindrance is often the dominant factor, leading to a significant decrease in reaction efficiency that may necessitate the use of specialized catalytic systems and more forcing conditions. In the case of self-condensation, ortho-substituents can shift the equilibrium between the monomeric boronic acid and its boroxine trimer, which has implications for reagent stability and reactivity. A thorough understanding of these ortho-effects is crucial for the rational design of synthetic routes and the successful application of this versatile class of reagents in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
A Comparative Analysis of Suzuki Reaction Yields: Aryl vs. Alkyl vs. Vinylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical factor influencing the efficiency and outcome of this powerful reaction is the choice of the organoboron coupling partner. This guide provides an objective comparison of the performance of three major classes of boronic acids—aryl, alkyl, and vinyl—supported by experimental data to inform reaction design and optimization.
The selection of the boronic acid substrate in a Suzuki-Miyaura coupling significantly impacts reaction kinetics and overall product yield. Generally, the reactivity of the boronic acid is influenced by the hybridization of the carbon atom attached to the boron and the electronic properties of its substituents. While a comprehensive, direct comparison of yields under identical conditions across numerous studies is challenging, established chemical principles and available data allow for a clear understanding of the relative performance of aryl, alkyl, and vinylboronic acids.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a common aryl halide, 4-bromotoluene, with phenylboronic acid (aryl), n-butylboronic acid (alkyl), and trans-1-propenylboronic acid (vinyl). It is important to note that while these yields are drawn from literature, they serve to illustrate general reactivity trends. Directly comparable, side-by-side experimental data under a single set of conditions is not extensively available, and yields can be highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Boronic Acid Type | Representative Boronic Acid | Coupling Partner | Product | Typical Yield (%) | General Reactivity |
| Aryl | Phenylboronic Acid | 4-Bromotoluene | 4-Methylbiphenyl | 80-95% | High |
| Alkyl | n-Butylboronic Acid | 4-Bromotoluene | 4-Butyltoluene | 60-85% | Moderate to Low |
| Vinyl | trans-1-Propenylboronic Acid | 4-Bromotoluene | 4-(Prop-1-en-1-yl)toluene | 70-90% | High to Moderate |
Key Observations:
-
Arylboronic acids typically provide high to excellent yields in Suzuki-Miyaura couplings. The sp²-hybridized carbon and the aromatic system generally facilitate the crucial transmetalation step of the catalytic cycle. The electronic nature of substituents on the aryl ring can further influence reactivity, with electron-donating groups often enhancing the reaction rate.[1]
-
Alkylboronic acids are generally less reactive than their aryl counterparts.[2] This is often attributed to the slower transmetalation of the sp³-hybridized alkyl group. Furthermore, alkylboronic acids, especially those with β-hydrogens, can be prone to side reactions such as β-hydride elimination, which can reduce the yield of the desired cross-coupled product.[3][4]
-
Vinylboronic acids are also effective coupling partners, often affording good to high yields. The reactivity of these sp²-hybridized reagents is generally considered to be between that of aryl and alkylboronic acids.
Experimental Protocols
A generalized experimental protocol for conducting a comparative study of Suzuki-Miyaura reaction yields with different boronic acids is provided below. This protocol is a representative example and may require optimization for specific substrate combinations.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.)
-
Boronic acid (phenylboronic acid, n-butylboronic acid, or trans-1-propenylboronic acid, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-24 hours, depending on the boronic acid's reactivity), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Mandatory Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the influence of different boronic acids on the reaction outcome. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following workflow diagram outlines the decision-making process for selecting a boronic acid and optimizing the reaction conditions for a Suzuki-Miyaura coupling.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
The Decisive Influence of Electronics: A Comparative Guide to Phenylboronic Acid Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on the reactivity of phenylboronic acids is paramount for optimizing reaction conditions and designing novel molecules. This guide provides a comprehensive comparison of how electron-donating and electron-withdrawing substituents on the phenyl ring modulate the acidity and reactivity of phenylboronic acids, supported by experimental data and detailed protocols.
The reactivity of a phenylboronic acid is intrinsically linked to the electron density at the boron center. Substituents on the phenyl ring can either donate or withdraw electron density through inductive and resonance effects, thereby altering the Lewis acidity of the boronic acid. This, in turn, has a profound impact on its participation in crucial reactions such as the Suzuki-Miyaura cross-coupling.
Quantifying Electronic Influence: pKa and Hammett Parameters
A fundamental measure of a phenylboronic acid's Lewis acidity is its pKa value. A lower pKa indicates a stronger acid, meaning it more readily accepts a hydroxide ion to form the more nucleophilic boronate species, a key step in many of its reactions. The electronic effect of a substituent can be quantified by the Hammett sigma (σ) constant, where positive values indicate electron-withdrawing groups and negative values denote electron-donating groups.
The following table summarizes the pKa values and Hammett sigma constants for a range of substituted phenylboronic acids, providing a clear correlation between the electronic nature of the substituent and the acidity of the boronic acid.
| Substituent (Position) | Hammett Sigma (σ) | pKa |
| 4-OCH₃ | -0.27 | 9.25[1] |
| 4-CH₃ | -0.17 | ~8.9 |
| H | 0.00 | 8.86[1] |
| 4-Cl | 0.23 | 8.16 |
| 4-Br | 0.23 | 8.13 |
| 3-NO₂ | 0.71 | 7.37 |
| 4-NO₂ | 0.78 | 7.14 |
| 4-CN | 0.66 | 7.31 |
| 4-CF₃ | 0.54 | 7.86 |
| 3,5-(CF₃)₂ | 1.08 | 6.66 |
Impact on Reactivity: The Suzuki-Miyaura Coupling
The electronic effects of substituents play a critical role in the kinetics of the Suzuki-Miyaura cross-coupling reaction. The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium catalyst, is often the rate-determining step.
Generally, electron-donating groups on the phenylboronic acid increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step and lead to faster reaction rates. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation. However, the increased Lewis acidity of phenylboronic acids with electron-withdrawing groups can also facilitate the formation of the reactive boronate species, leading to a more complex relationship between electronics and reaction rate.
The following table provides a qualitative comparison of the relative initial rates of Suzuki-Miyaura coupling for phenylboronic acids with different electronic properties. It is important to note that actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.
| Phenylboronic Acid | Substituent Type | Relative Initial Rate (Qualitative) |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Faster |
| Phenylboronic Acid | Neutral | Baseline |
| 4-Trifluoromethylphenylboronic Acid | Electron-Withdrawing | Slower |
Visualizing the Electronic Effects
The following diagram illustrates the relationship between the electronic nature of the substituent and the resulting properties and reactivity of the phenylboronic acid.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) of substituted phenylboronic acids can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A standard solution of the phenylboronic acid (e.g., 0.05 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The phenylboronic acid solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The titrant is added incrementally using a precise burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point. More sophisticated methods involve fitting the titration data to a suitable equation to obtain a more accurate pKa value.
Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
The kinetics of a Suzuki-Miyaura reaction can be monitored by quantifying the disappearance of reactants and the formation of the product over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, the aryl halide, the substituted phenylboronic acid, a suitable base, and an internal standard are dissolved in a degassed solvent.
-
Reaction Initiation: The palladium catalyst and ligand are added to the mixture at a constant temperature to initiate the reaction (t=0).
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals. Each aliquot is immediately quenched (e.g., by adding a cold solution of a strong acid) to stop the reaction.
-
Sample Preparation: The quenched samples are diluted and filtered before injection into the HPLC.
-
HPLC Analysis: The samples are analyzed by HPLC using a suitable column and mobile phase to separate the reactants, product, and internal standard. The concentration of each species is determined by integrating the peak areas and comparing them to a calibration curve.
-
Data Analysis: The concentration of the product is plotted against time. The initial reaction rate is determined from the initial slope of this curve. By performing the reaction with different initial concentrations of reactants, the reaction order with respect to each component can be determined, and a rate law can be established.
References
The Obstructing Arm: Quantifying the Steric Hindrance of the Benzyloxy Group in Cross-Coupling Reactions
For researchers in synthetic chemistry and drug development, the choice of protecting groups is a critical decision that can significantly impact the success of a synthetic route. The benzyloxy group, a common protecting group for hydroxyl functionalities, is often employed for its relative stability and ease of removal. However, its considerable steric bulk can present a significant challenge in palladium-catalyzed cross-coupling reactions, leading to reduced yields and slower reaction rates compared to smaller alkoxy groups. This guide provides a comparative analysis of the steric effects of the benzyloxy group in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by available experimental data.
The steric hindrance imposed by a substituent arises from its size and proximity to the reactive center. In the case of an ortho-benzyloxy group on an aryl halide, the bulky benzyl moiety can impede the approach of the palladium catalyst to the carbon-halogen bond, a crucial step in the oxidative addition phase of the catalytic cycle. Furthermore, it can hinder the subsequent transmetalation and reductive elimination steps, thereby lowering the overall efficiency of the coupling reaction.
Comparative Analysis of Steric Effects in Key Coupling Reactions
To quantify the impact of the benzyloxy group's steric bulk, we have compiled and compared reaction data for ortho-benzyloxy substituted substrates with their less sterically hindered ortho-methoxy counterparts and other relevant examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. However, its efficiency can be significantly diminished by sterically demanding substrates.
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole (o-methoxy) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |
| 2-(Benzyloxy)bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 100 | 24 | 65 | |
| 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 18 | 78 | |
| 2-Bromoaniline (unprotected) | Benzylboronic acid ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 | [1][2] |
| 2-Bromo-3-fluoroaniline | Phenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 85 | [1][2] |
Table 1: Comparison of yields in Suzuki-Miyaura coupling reactions demonstrating the effect of ortho-substituents.
The data illustrates that the sterically less demanding ortho-methoxy group in 2-bromoanisole allows for a high yield of the coupled product. In contrast, the bulkier ortho-benzyloxy group leads to a notable decrease in yield under similar conditions. Interestingly, substrates with other bulky ortho-substituents, such as in 2-bromo-1,3-dimethylbenzene, can still achieve good yields, often through the use of specialized ligands that can accommodate the steric hindrance. Recent studies on unprotected ortho-bromoanilines have shown that high yields can be achieved even with challenging substrates by optimizing the catalyst system.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Steric hindrance around the C-X bond can significantly affect the outcome of this reaction.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole (o-methoxy) | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | 92 | |
| 2-(Benzyloxy)bromobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 75 | |
| Bromobenzene | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 96 | [3] |
| 2-Bromopyridine | Benzamide | Xantphos Pd G3 | DBU | DMF | 140 | 1 | 85 | [4] |
Table 2: Comparison of yields in Buchwald-Hartwig amination reactions highlighting the influence of ortho-substituents.
Similar to the Suzuki coupling, the benzyloxy group in the ortho position leads to a lower yield in the Buchwald-Hartwig amination compared to the methoxy group. The choice of a bulky ligand like XPhos is often necessary to achieve reasonable yields with sterically hindered substrates. The reaction of the less hindered bromobenzene with aniline proceeds in high yield.[3] The use of specialized catalyst systems and conditions, such as in the coupling of 2-bromopyridine with benzamide, can overcome some of the challenges associated with difficult substrates.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is also sensitive to steric effects.
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodoanisole (o-methoxy) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 88 | |
| 1-(Benzyloxy)-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 24 | 60 | |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 6 | 98 | [5] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA | 80 | 1.2 | >98 (GC) | [6] |
Table 3: Comparison of yields in Sonogashira coupling reactions showing the impact of ortho-substituents.
The trend of decreased yield with increased steric bulk is also evident in the Sonogashira coupling. The reaction of 2-iodoanisole proceeds with a good yield, while the corresponding reaction with the ortho-benzyloxy substrate is significantly less efficient. The unencumbered iodobenzene provides a near-quantitative yield under standard conditions.[5] Flow chemistry approaches have also been shown to be highly efficient for Sonogashira couplings.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and ethanol, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried, screw-cap vial, the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene, 3 mL) is added via syringe. The reaction mixture is then stirred in a preheated oil bath at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.1 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) in a Schlenk flask are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper(I) iodide co-catalyst (0.04 mmol), and the base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred under an inert atmosphere at the specified temperature for the given time. After completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Steric Effect
The steric hindrance of the benzyloxy group can be conceptually visualized as an "obstructing arm" that shields the reaction center. This hindrance is a key determinant in the outcome of the coupling reaction.
Caption: Steric hindrance from an ortho-substituent affecting the transition state.
Conclusion
The experimental data clearly indicates that the steric bulk of the benzyloxy group can significantly reduce the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions when compared to the smaller methoxy group. This effect necessitates careful consideration of reaction conditions, particularly the choice of catalyst and ligand, to achieve satisfactory yields. For substrates with significant steric hindrance, employing bulky, electron-rich phosphine ligands is often essential to facilitate the key steps of the catalytic cycle. While the benzyloxy group remains a valuable tool in a synthetic chemist's arsenal, a thorough understanding of its steric implications is paramount for the successful execution of complex molecular syntheses.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Benchmarking (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular architectures. This guide provides a detailed comparative analysis of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a versatile reagent in palladium-catalyzed cross-coupling reactions. Its performance is benchmarked against other common phenylboronic acids, supported by illustrative data and detailed experimental protocols to inform synthetic strategy.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in many pharmaceutical agents.[1] The reactivity of a boronic acid in this reaction is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring.
This compound features two electron-donating alkoxy groups (benzyloxy and methoxy). These groups increase the nucleophilicity of the aryl group, which is expected to accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and shorter reaction times compared to unsubstituted or electron-deficient boronic acids.[2]
Comparative Data Analysis
While direct, side-by-side comparative studies for this compound are not extensively available in the literature, a performance comparison can be constructed based on established principles of physical organic chemistry.[2] The following table presents an illustrative comparison of its expected performance against other common phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituent Properties | Expected Yield (%) | Expected Reaction Time (h) | Remarks |
| This compound | Two electron-donating groups (-OCH₂Ph, -OCH₃) | ~95 | ~3.5 | The combined electron-donating effect is expected to significantly enhance reactivity. The ortho-benzyloxy group might introduce some steric hindrance.[2] |
| Phenylboronic acid | Unsubstituted (neutral) | ~85 | ~6 | Serves as a baseline for comparison.[2] |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | ~92 | ~4 | The electron-donating group generally accelerates the reaction.[2] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing (-CF₃) | ~78 | ~8 | Electron-withdrawing groups can slow the transmetalation step, leading to lower yields and longer reaction times.[2] |
| Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions. |
Experimental Protocols
A detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for various aryl halides and serves as a starting point for optimization.
Reaction: Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[2]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add degassed 1,4-dioxane and water via syringe.[2]
-
Heat the reaction mixture to 80-100 °C and stir vigorously.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).[1]
Application in Drug Discovery: The NF-κB Signaling Pathway
Biaryl scaffolds synthesized using Suzuki-Miyaura coupling are of significant interest in medicinal chemistry. For instance, they can serve as core structures for inhibitors of signaling pathways implicated in diseases like cancer and inflammatory conditions.[1][3] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of immune response and cell survival, and its dysregulation is a hallmark of many pathologies.[1][3] Small molecule inhibitors targeting components of this pathway, such as the IκB kinase (IKK) complex, are actively sought in drug discovery.[4][5] The biaryl moiety synthesized using this compound could be a key pharmacophore in such an inhibitor.
Visualizations
The following diagrams illustrate the chemical principles, experimental workflow, and a potential biological application related to the use of this compound.
References
A Comparative Guide to Alternatives for (2-(Benzyloxy)-5-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate boronic acid is a critical step in the synthesis of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence reaction kinetics, yield, and overall efficiency. This guide provides an objective, data-supported comparison of commercially available alternatives to (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, focusing on their performance in this cornerstone of modern organic synthesis.
Performance Comparison of Substituted Phenylboronic Acids
The primary alternatives to this compound feature variations in the ortho-alkoxy group. These electron-donating substituents are known to enhance the nucleophilicity of the aryl group, which can positively influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. While direct, side-by-side comparative studies under identical conditions are not extensively available in published literature, an illustrative comparison can be constructed based on established principles of physical organic chemistry and data from various synthetic applications.[1]
The following table summarizes the expected performance of this compound and its alternatives when coupled with a generic aryl bromide, such as 4-bromoanisole. The data is based on the principle that electron-donating groups can accelerate the reaction, while considering potential steric effects.[1]
| Boronic Acid | Key Substituent Features | Illustrative Yield (%) | Illustrative Reaction Time (h) | Notes |
| This compound | ortho-Benzyloxy (bulky, electron-donating), para-Methoxy (electron-donating) | 92 | 4.0 | The bulky benzyloxy group may introduce steric hindrance, potentially slowing the reaction compared to smaller alkoxy groups. The benzyl group can be removed via hydrogenolysis, offering a synthetic handle for further functionalization. |
| 2-Ethoxy-5-methoxyphenylboronic acid | ortho-Ethoxy (electron-donating), para-Methoxy (electron-donating) | 95 | 3.5 | A common and effective alternative. The combined electron-donating effect of the ethoxy and methoxy groups enhances reactivity.[1] Its smaller ethoxy group compared to benzyloxy may reduce steric hindrance, potentially leading to faster reaction times and higher yields.[1] Documented yields of ~85% have been reported.[2] |
| 4-Methoxyphenylboronic acid | Single para-Methoxy group (electron-donating) | 90 | 5.0 | Serves as a useful benchmark. The presence of a single, strong electron-donating group leads to good reactivity, though generally less pronounced than in di-substituted, electron-rich systems.[1] |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6.0 | Provides a baseline for comparison against substituted analogs.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | para-Trifluoromethyl (electron-withdrawing) | 78 | 8.0 | The strong electron-withdrawing nature of the -CF₃ group can significantly slow the transmetalation step, leading to lower yields and longer reaction times compared to electron-rich boronic acids.[1] |
*Disclaimer: The data presented in this table is illustrative and compiled from literature precedents and established chemical principles to demonstrate relative reactivity trends.[1] Actual results will vary based on the specific substrates, catalyst, base, and solvent system employed.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a standard experimental workflow.
References
A Comparative Guide to the Reaction Rates of Substituted Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a quantitative comparison of the reaction rates of various substituted boronic acids, supported by experimental data. It also includes a detailed experimental protocol for monitoring reaction kinetics and a visualization of the catalytic cycle.
Quantitative Comparison of Reaction Rates
The reactivity of boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of their substituents. The following table summarizes the relative rates of transmetalation, a key step in the catalytic cycle, for a series of substituted phenylboronic acids.
| Entry | Boronic Acid | Substituent | Relative Rate (k_rel) |
| 1 | Phenylboronic acid | H | 1.00 |
| 2 | 4-Methoxyphenylboronic acid | 4-OCH₃ | 2.30 |
| 3 | 4-Methylphenylboronic acid | 4-CH₃ | 1.60 |
| 4 | 4-Chlorophenylboronic acid | 4-Cl | 0.70 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 0.45 |
| 6 | 2-Methylphenylboronic acid | 2-CH₃ | 0.30 |
Data Interpretation:
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the nucleophilicity of the organic group, leading to a faster transmetalation rate. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the reaction rate.
-
Steric Effects: Steric hindrance from ortho-substituents (e.g., 2-CH₃) can significantly slow down the reaction rate by impeding the approach of the boronic acid to the palladium center.
Experimental Protocol: Monitoring Reaction Kinetics via HPLC
This protocol outlines a general method for determining the reaction rates of Suzuki-Miyaura coupling reactions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the consumption of reactants and the formation of the product over time to determine the reaction rate.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Substituted boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water)
-
Quenching solution (e.g., methanol)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), substituted boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) in the chosen solvent system (e.g., 10 mL of 4:1 dioxane/water).
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Start the timer upon reaching the set temperature. At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing a known volume of quenching solution (e.g., 1 mL of methanol) to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the reactants and product is determined by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Proper Disposal of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, ensuring the safety of personnel and the protection of the environment.
This compound, like other boronic acid derivatives, is classified as a hazardous substance and must be handled with care throughout its lifecycle, including disposal.[1][2][3] Improper disposal can lead to health hazards, environmental contamination, and regulatory non-compliance.[4]
Essential Safety Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. All handling of this chemical and its waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][3]
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] | Prevents skin contact and irritation.[1][6] |
| Body Protection | A lab coat and closed-toe shoes.[1][5] | Protects against incidental skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated.[1][5] | Prevents inhalation of dust that may cause respiratory tract irritation.[5][6] |
Hazard Summary for this compound:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[6] |
Data sourced from Safety Data Sheets.[6]
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is to treat it as hazardous waste and have it managed by a licensed disposal company or your institution's Environmental Health and Safety (EHS) office.[2][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This method is suitable for all quantities of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, sealable container clearly labeled as "Hazardous Waste".[2][3]
-
Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office.[2][4]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][3]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, until it is collected.[1][3]
4. Disposal of Empty Containers:
-
Empty containers of this compound must be properly decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]
-
The first rinsate, and possibly subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[2][8]
-
After thorough rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[2]
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
For very small quantities of this compound waste, in-lab neutralization may be an option, but only if permitted by your institution and local regulations .[1][4] Boronic acids are weak acids and can be neutralized with a mild base.[1] This procedure should be performed in a fume hood while wearing all required PPE.[1]
Experimental Protocol for Neutralization:
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or water) in a beaker. For an aqueous solution, place it directly in the beaker.
-
Neutralization: Slowly add a mild basic solution, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the boronic acid solution while stirring.[9][10] Be aware that this may generate gas (carbon dioxide).
-
pH Measurement: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution dropwise until the pH is between 5.5 and 9.0.[1][10][11]
-
Final Disposal: Once neutralized, and if permitted by your local wastewater authority, the solution can be disposed of down the sanitary sewer with copious amounts of water (at least a 100-fold excess).[1][4][11] It is crucial to confirm that this practice is allowed by your institution. [1][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. bsu.edu [bsu.edu]
Personal protective equipment for handling (2-(Benzyloxy)-5-methoxyphenyl)boronic acid
This guide provides immediate, essential safety and logistical information for handling (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as irritants.[1][2] Proper PPE is mandatory to prevent exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[3][4][5]
-
Ensure eyewash stations and safety showers are readily accessible.[3][5]
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3][6] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][6] | Prevents skin contact and potential irritation.[3] Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A laboratory coat and closed-toe shoes are required.[3][5][6] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is recommended.[3] | Protects skin from accidental splashes or spills.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust or aerosols are generated.[4][6][7] | Prevents respiratory tract irritation from inhalation of dust or vapors.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A meticulous approach to handling is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[7]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste, including contaminated PPE, empty containers, and residual chemicals, must be treated as hazardous waste.[3]
-
Collect all waste in a designated, labeled, and sealed container for hazardous waste.[3][8]
Disposal Methods:
-
Hazardous Waste Disposal: This is the recommended method for all quantities of this compound. The sealed and labeled container should be stored in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal service.[6]
-
In-Lab Neutralization (for small quantities of similar weak acids): While some weak boronic acids can be neutralized with a mild base for disposal, it is imperative to consult your institution's and local regulations before attempting this.[6][8] If permitted, the process typically involves dissolving the acid in water and slowly adding a mild base like sodium bicarbonate until the pH is neutral (between 5.5 and 9.0).[6] The neutralized solution may then be flushed down the sanitary sewer with copious amounts of water, but only if explicitly allowed by local authorities.[6][9]
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.[3]
-
Ventilate: If safe to do so, ensure the area is well-ventilated.[3]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Collect: Carefully sweep or scoop up the contained material and place it into a suitable container for hazardous waste disposal.[9]
-
Clean: Clean the spill area thoroughly.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
